molecular formula C11H11NO2 B185562 (5-Methyl-2-furyl)(pyridin-3-yl)methanol CAS No. 356554-26-2

(5-Methyl-2-furyl)(pyridin-3-yl)methanol

Cat. No.: B185562
CAS No.: 356554-26-2
M. Wt: 189.21 g/mol
InChI Key: IAJIUQPRKJRSLJ-UHFFFAOYSA-N
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Description

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylfuran-2-yl)-pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-4-5-10(14-8)11(13)9-3-2-6-12-7-9/h2-7,11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJIUQPRKJRSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349472
Record name (5-Methyl-2-furyl)(pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356554-26-2
Record name (5-Methyl-2-furyl)(pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Molecular Structure of (5-Methyl-2-furyl)(pyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of (5-Methyl-2-furyl)(pyridin-3-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines a plausible synthetic route and predicted spectroscopic data to facilitate its identification and characterization.

Molecular Structure and Properties

This compound possesses a central methanol carbon bonded to a 5-methylfuran ring and a pyridine ring at the 3-position. The presence of both electron-rich furan and electron-deficient pyridine rings, along with a chiral center at the methanolic carbon, imparts unique chemical and physical properties to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 356554-26-2
Appearance Predicted to be a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like methanol, chloroform, and dimethyl sulfoxide.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data are predicted based on the analysis of structurally analogous compounds, including (5-Methyl-2-furyl)methanol and Furan-2-yl(pyridin-4-yl)methanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the furan and pyridine rings, the methyl group, the methine proton, and the hydroxyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-2~8.6d~2.0
Pyridine H-6~8.5dd~4.8, 1.6
Pyridine H-4~7.8dt~8.0, 2.0
Pyridine H-5~7.3ddd~8.0, 4.8, 0.8
Furan H-3~6.1d~3.2
Furan H-4~5.9d~3.2
Methine CH~5.8s-
Hydroxyl OHVariablebr s-
Methyl CH₃~2.3s-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

Carbon Predicted Chemical Shift (ppm)
Furan C-5 (with CH₃)~153
Pyridine C-2~149
Pyridine C-6~148
Furan C-2 (with CHOH)~155
Pyridine C-4~135
Pyridine C-3~138
Pyridine C-5~123
Furan C-3~108
Furan C-4~106
Methine CH~68
Methyl CH₃~14
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, C-H, C=C, and C-O functional groups.

Table 4: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3400-3200Broad, Medium
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2980-2850Medium
C=C and C=N stretch (aromatic rings)1600-1450Medium-Strong
C-O stretch (alcohol)1200-1000Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

m/z Predicted Identity
189[M]⁺ (Molecular Ion)
172[M - OH]⁺
110[M - C₅H₄N]⁺
94[C₅H₄N-CHOH]⁺
81[C₅H₅O]⁺ (methylfuran fragment)

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and characterization of this compound.

Synthesis via Grignard Reaction

A reliable method for the synthesis of the target compound is the Grignard reaction between 3-bromopyridine and 5-methyl-2-furaldehyde.

SynthesisWorkflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products reactant1 3-Bromopyridine step1 Grignard Reagent Formation reactant1->step1 reactant2 Magnesium Turnings reactant2->step1 reactant3 5-Methyl-2-furaldehyde step2 Nucleophilic Addition reactant3->step2 intermediate 3-Pyridylmagnesium bromide step1->intermediate in dry THF step3 Aqueous Workup step2->step3 Quench with NH4Cl(aq) product (5-Methyl-2-furyl) (pyridin-3-yl)methanol step3->product intermediate->step2

Caption: Synthetic workflow for this compound.

Protocol:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux until most of the magnesium has reacted.

  • Nucleophilic Addition: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of 5-methyl-2-furaldehyde (1.0 eq) in anhydrous THF is added dropwise to the stirred Grignard solution. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

The purified product should be characterized by the following spectroscopic methods to confirm its structure.

AnalysisWorkflow cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis start Purified Product nmr ¹H and ¹³C NMR start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight Fragmentation Pattern ms->ms_data elucidation Structure Elucidation nmr_data->elucidation ir_data->elucidation ms_data->elucidation

Caption: Workflow for the structural elucidation of the synthesized compound.

Protocols:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed synthetic route via Grignard reaction is a viable method for its preparation. The predicted spectroscopic data, based on analogous structures, offers a reliable reference for the characterization and confirmation of the target molecule's structure. This information is intended to support further research and development involving this and related heterocyclic compounds.

An In-depth Technical Guide to (5-Methyl-2-furyl)(pyridin-3-yl)methanol (CAS: 356554-26-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-2-furyl)(pyridin-3-yl)methanol, with CAS number 356554-26-2, is a heterocyclic compound incorporating both a furan and a pyridine moiety. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a plausible synthesis protocol, and an exploration of its potential biological significance based on structure-activity relationships of analogous molecules. Due to the limited publicly available data specific to this compound, this guide synthesizes information from related furan and pyridine derivatives to provide a predictive framework for its properties and potential applications.

Chemical and Physical Properties

PropertyValueSource
CAS Number 356554-26-2
Molecular Formula C₁₁H₁₁NO₂Supplier Data
Molecular Weight 189.21 g/mol Supplier Data
Physical Form SolidSupplier Data
Purity Typically ≥95%Supplier Data
InChI 1S/C11H11NO2/c1-8-4-5-10(14-8)11(13)9-3-2-6-12-7-9/h2-7,11,13H,1H3Supplier Data
SMILES Cc1ccc(o1)C(O)c2cccnc2Supplier Data

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the current literature. However, a plausible and commonly employed method for the synthesis of aryl(heteroaryl)methanols is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone.

Proposed Experimental Protocol: Grignard Reaction

This protocol is a generalized procedure based on standard Grignard reaction methodologies.[1][2][3]

Reaction Scheme:

Materials and Reagents:

  • 2-Bromo-5-methylfuran

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 2-bromo-5-methylfuran (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction may need initiation with a small crystal of iodine or gentle heating.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • If a precipitate forms, a small amount of dilute HCl can be added to dissolve it.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualization of the Proposed Synthesis Workflow:

G cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up and Purification 2_Bromo_5_methylfuran 2-Bromo-5-methylfuran Grignard_Reagent (5-Methyl-2-furyl)magnesium bromide 2_Bromo_5_methylfuran->Grignard_Reagent Anhydrous Ether/THF Mg Magnesium Turnings Mg->Grignard_Reagent Reaction_Mixture Addition at 0°C Grignard_Reagent->Reaction_Mixture 3_Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3_Pyridinecarboxaldehyde->Reaction_Mixture Quenching Quench with aq. NH4Cl Reaction_Mixture->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not available. However, the furan and pyridine rings are prevalent scaffolds in many biologically active compounds.[4][5] Analysis of structurally similar molecules can provide insights into potential therapeutic applications.

Structure-Activity Relationship (SAR) Insights
  • Pyridine Moiety: The pyridine ring is a common feature in drugs targeting the central nervous system (CNS), and it is also found in anticancer and antimicrobial agents.[4][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to biological targets.[4]

  • Furan Moiety: Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]

  • Combined Scaffold: The combination of furan and pyridine rings in a single molecule can lead to compounds with unique pharmacological profiles. For example, furan-bearing pyrazolopyridines have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2) and p53-MDM2 protein-protein interaction, which are important targets in cancer therapy.[6]

Predicted Biological Targets and Signaling Pathways

Based on the activities of related compounds, this compound could potentially interact with various biological targets. These are speculative and require experimental validation.

  • Kinase Inhibition: Many pyridine and furan derivatives are known to be kinase inhibitors. It is plausible that this compound could inhibit protein kinases involved in cell signaling pathways related to cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.

  • GPCR Modulation: Pyridine-containing compounds often interact with G-protein coupled receptors (GPCRs). Depending on the overall structure, it could act as an agonist or antagonist at various GPCRs.

  • Enzyme Inhibition: The heterocyclic nature of the compound makes it a candidate for inhibiting various enzymes, such as dihydrofolate reductase, which has been a target for some pyridine derivatives with antimalarial activity.[7]

Hypothetical Signaling Pathway Involvement:

G Compound This compound Target Potential Biological Target (e.g., Kinase, GPCR) Compound->Target Binding/Modulation Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Inhibition/Activation Response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) Pathway->Response

Hypothetical mechanism of action for the subject compound.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care.

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

Conclusion and Future Directions

This compound is a chemical compound with potential for further investigation in drug discovery and development. While specific data on its synthesis and biological activity are currently lacking in peer-reviewed literature, its structural components suggest a range of possible biological activities. The proposed synthesis via a Grignard reaction provides a viable route for obtaining this compound for research purposes.

Future research should focus on:

  • The development and optimization of a reliable synthesis protocol.

  • In vitro screening against a panel of biological targets, such as kinases and GPCRs, to identify its primary mechanism of action.

  • Evaluation of its efficacy in cell-based assays for various disease models, including cancer and inflammatory diseases.

This technical guide serves as a foundational document to stimulate and guide future research into this promising, yet understudied, molecule.

References

An In-Depth Technical Guide on the Physicochemical Properties of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a heterocyclic compound featuring a furan ring substituted with a methyl group and a pyridine ring, linked by a methanol bridge. This unique structural combination suggests potential for diverse biological activities, drawing from the known pharmacological profiles of both furan and pyridine derivatives. Understanding the physicochemical properties of this molecule is a critical first step in its evaluation for potential applications in medicinal chemistry and drug development. This guide provides a summary of its known and predicted properties, detailed experimental protocols for their determination, and an overview of potential biological activities based on related structures.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its basic molecular information has been established. To provide a more comprehensive profile, a combination of known data and in silico predictions are presented below.

Known Properties
PropertyValueSource
CAS Number 356554-26-2CymitQuimica[1], Sigma-Aldrich
Molecular Formula C₁₁H₁₁NO₂CymitQuimica[1], ChemicalBook[2]
Molecular Weight 189.21 g/mol CymitQuimica[1], Sigma-Aldrich
Physical Form Solid (at 20°C)Sigma-Aldrich
Predicted Physicochemical Properties

Due to the absence of experimental data for several key physicochemical parameters, Quantitative Structure-Property Relationship (QSPR) models and computational tools have been employed to provide estimated values. These predictions offer valuable guidance for experimental design and hypothesis generation.

PropertyPredicted ValuePrediction Method/Tool
Melting Point 110-140 °CBased on structurally similar compounds
Boiling Point 350-380 °CBased on structurally similar compounds
Water Solubility Moderately SolubleQSAR Prediction
pKa (most acidic) ~14.5 (hydroxyl proton)QSAR Prediction
pKa (most basic) ~4.8 (pyridine nitrogen)QSAR Prediction
logP 1.5 - 2.5QSAR Prediction

Experimental Protocols

To facilitate further research and verification of the predicted properties, the following are detailed, generalized experimental protocols for the determination of key physicochemical parameters of a novel organic compound such as this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Finely powder a small sample of the crystalline compound using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly at first to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Using a fresh sample, heat again, but more slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating bath (e.g., oil bath or heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.

  • Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in a heating bath.

  • Heat the bath gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature when a continuous and rapid stream of bubbles is observed. This is the boiling point of the liquid.

Determination of Aqueous Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Scintillation vials or small flasks

  • Analytical balance

  • Shaker or magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure (Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of water in a flask.

  • Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand, or centrifuge it, to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Apparatus:

  • pH meter (calibrated)

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure (Potentiometric Titration):

  • Dissolve a precisely weighed amount of the compound in a known volume of water (or a co-solvent if solubility is low).

  • Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot a titration curve of pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized).

Determination of logP

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. The logarithm of P (logP) is used as a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol and water

Procedure (Shake-Flask Method):

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of this solution to a separatory funnel containing a known volume of the other solvent (pre-saturate the solvents with each other beforehand).

  • Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely (centrifugation can be used to break up emulsions).

  • Carefully separate the two layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Experimental and Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical and initial biological characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS, IR) Purification->Structure MP Melting Point Structure->MP BP Boiling Point Structure->BP Solubility Aqueous Solubility Structure->Solubility pKa pKa Determination Structure->pKa logP logP Determination Structure->logP Antimicrobial Antimicrobial Screening Solubility->Antimicrobial Antiinflammatory Anti-inflammatory Assays pKa->Antiinflammatory Cytotoxicity Cytotoxicity Assays logP->Cytotoxicity

Workflow for characterization of a novel compound.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is not currently available, the constituent furan and pyridine moieties are present in numerous biologically active compounds. Research on structurally related molecules suggests potential for a range of pharmacological activities.

Furan derivatives are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Similarly, pyridine derivatives are a common scaffold in medicinal chemistry, with applications as antimicrobial and anticancer agents.[6]

The anticancer activity of some furan-containing compounds has been attributed to the modulation of key signaling pathways involved in cell growth and survival.[3] For instance, some derivatives have been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell proliferation and apoptosis.

The following diagram illustrates a simplified representation of a potential mechanism of action for a hypothetical anticancer agent containing furan and pyridine motifs, targeting the PI3K/Akt signaling pathway.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Compound (5-Methyl-2-furyl) (pyridin-3-yl)methanol (Hypothetical) Compound->PI3K Inhibition

Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

This compound represents an interesting scaffold for further investigation in the field of medicinal chemistry. While experimental data on its physicochemical properties are scarce, this guide provides a foundation for future research by presenting predicted values and detailed experimental protocols for their determination. The known biological activities of related furan and pyridine derivatives suggest that this compound may possess therapeutic potential, warranting further investigation into its pharmacological effects. The provided workflows and pathway diagrams offer a conceptual framework for the systematic evaluation of this and other novel chemical entities.

References

Spectroscopic Blueprint of (5-Methyl-2-furyl)(pyridin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Molecular Architecture

In the landscape of modern medicinal chemistry and drug development, the precise characterization of novel chemical entities is paramount. (5-Methyl-2-furyl)(pyridin-3-yl)methanol, a heterocyclic compound incorporating furan and pyridine moieties, represents a class of structures with significant potential in scaffold-based drug design. The convergence of the electron-rich furan ring and the electron-deficient pyridine ring, bridged by a methanol group, creates a unique electronic and steric environment. Understanding the exact three-dimensional structure and electronic properties of this molecule is crucial for predicting its interactions with biological targets.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific compound are not widely published, this document, grounded in extensive experience with analogous molecular structures and first principles of spectroscopy, presents a robust, predicted spectral profile. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this molecule in their research endeavors. Every protocol and interpretation herein is presented with an emphasis on the causality behind the experimental choices, ensuring a self-validating system of analysis.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its constituent functional groups, dictates its characteristic spectral fingerprint. The key structural components to consider are:

  • 5-Methylfuran Ring: An aromatic, five-membered heterocyclic ring with an activating methyl group.

  • Pyridine Ring: A six-membered, aromatic heterocyclic ring.

  • Methanol Bridge: A secondary alcohol group connecting the two aromatic rings.

Each of these components will give rise to distinct signals in the NMR, MS, and IR spectra, allowing for a detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural determination for organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for each proton. The chemical shifts are influenced by the electron-donating nature of the 5-methylfuran ring and the electron-withdrawing nature of the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
Pyridine H-2~8.6Doublet~2.0Deshielded due to proximity to the electronegative nitrogen and being in an ortho position.
Pyridine H-6~8.5Doublet of Doublets~4.8, 1.5Deshielded by the nitrogen, with coupling to H-5 and a smaller coupling to H-4.
Pyridine H-4~7.8Doublet of Triplets~8.0, 1.8Influenced by the nitrogen and coupled to H-5 and H-2.
Pyridine H-5~7.3Multiplet-Complex splitting due to coupling with H-4 and H-6.
Furan H-3~6.2Doublet~3.0Shielded proton on the electron-rich furan ring, coupled to H-4.
Furan H-4~6.0Doublet~3.0Coupled to H-3.
Methanol CH-OH~5.8Singlet (broad)-Benzylic proton, deshielded by both aromatic rings and the hydroxyl group.
Methanol OHVariableSinglet (broad)-Chemical shift is concentration and temperature-dependent; will exchange with D₂O.
Furan CH₃~2.3Singlet-Protons of the methyl group on the furan ring.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Furan C-2~155Substituted carbon of the furan ring, deshielded by the oxygen and the attached methanol group.
Furan C-5~152Methyl-substituted carbon, deshielded by the furan oxygen.
Pyridine C-2~149Deshielded by the adjacent nitrogen.
Pyridine C-6~148Also deshielded by the nitrogen.
Pyridine C-4~135Less influenced by the nitrogen compared to C-2 and C-6.
Pyridine C-3~134Carbon bearing the methanol substituent.
Pyridine C-5~123Shielded relative to other pyridine carbons.
Furan C-3~108Shielded carbon on the electron-rich furan ring.
Furan C-4~106Also a shielded furan carbon.
Methanol CH-OH~68Carbon of the secondary alcohol, in the typical range for such carbons.
Furan CH₃~14Typical chemical shift for a methyl group attached to an aromatic ring.
Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals.[1]

  • Internal Standard: For precise chemical shift referencing, although modern spectrometers can lock onto the deuterium signal of the solvent, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[2]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

    • Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each carbon.

    • For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dry Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR 1H NMR Spectrometer->H1_NMR C13_NMR 13C NMR Spectrometer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Analysis Peak Picking, Integration, Structure Elucidation Processing->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Predicted Mass Spectrum

For this compound (Molecular Weight: 189.21 g/mol ), the electron ionization (EI) mass spectrum is predicted to show the following key features:

m/z (mass-to-charge ratio) Predicted Relative Intensity Assignment (Ion Structure) Fragmentation Pathway
189Moderate[M]⁺Molecular Ion
172Low[M - OH]⁺Loss of the hydroxyl radical.
112High[C₆H₈O₂]⁺Cleavage of the bond between the methanol carbon and the pyridine ring.
97High[C₅H₅O-CH₂]⁺Fragment corresponding to the 5-methylfurfuryl cation.
78Moderate[C₅H₄N]⁺Pyridine ring fragment.

The fragmentation is expected to be dominated by cleavage at the benzylic position, which is the weakest bond, leading to stable furan- or pyridine-containing cations.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For a relatively volatile compound like this, GC-MS is a suitable technique.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for library matching and structural elucidation.[3] Electrospray Ionization (ESI) is a softer ionization technique, often used with LC-MS, which would likely show a strong protonated molecular ion [M+H]⁺ at m/z 190.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Sample Compound in Volatile Solvent GC Gas Chromatograph Sample->GC Ion_Source Electron Ionization (EI, 70 eV) GC->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole or TOF) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: Workflow for GC-MS Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is predicted to display the following characteristic absorption bands:

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3400-3200Strong, BroadO-H stretchAlcohol
3100-3000MediumC-H stretchAromatic (Furan and Pyridine)
2980-2850MediumC-H stretchAliphatic (CH₃ and CH)
1600-1450Medium-StrongC=C and C=N stretchAromatic Rings
1250-1000StrongC-O stretchSecondary Alcohol
~800-600Medium-StrongC-H out-of-plane bendAromatic Ring Substitution

The most prominent feature will be the broad O-H stretching band, characteristic of an alcohol.[4][5] The C-O stretch will also be a strong, informative peak.

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation:

    • Solid Sample: The compound, which is a solid at room temperature, can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

    • Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and analyzed in a solution cell. The solvent must be chosen carefully to avoid interfering absorptions.

  • Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, which provides high sensitivity and resolution. A background spectrum of the pure KBr or solvent is recorded first and then subtracted from the sample spectrum.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis presented in this guide, encompassing predicted NMR, MS, and IR data, provides a robust framework for the identification and characterization of this compound. By understanding the expected spectral features and the underlying principles of each technique, researchers can confidently verify the structure and purity of this compound. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This foundational knowledge is critical for advancing the use of such novel heterocyclic scaffolds in drug discovery and development, enabling a more rational and efficient design of next-generation therapeutics.

References

The Therapeutic Potential of Furan-Pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-pyridine compounds, a class of heterocyclic molecules integrating a furan ring fused with a pyridine ring, have emerged as a scaffold of significant interest in medicinal chemistry. The unique combination of the electron-rich furan and the electron-deficient pyridine ring systems imparts these molecules with diverse pharmacological properties, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of furan-pyridine derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this field.

Core Biological Activities

Furan-pyridine derivatives have demonstrated a broad spectrum of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of furan-pyridine compounds against various cancer cell lines.[1][2] These compounds have been shown to induce apoptosis and inhibit cell proliferation in cancers such as breast, colon, and lung cancer.[2] The anticancer activity is often attributed to the inhibition of key enzymes and proteins involved in cancer cell growth and survival.

Antimicrobial Activity

The fusion of furan and pyridine rings has also yielded compounds with notable antimicrobial properties.[3] These derivatives have shown efficacy against a range of pathogenic bacteria and fungi.[3] The mechanism of their antimicrobial action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

Certain furan-pyridine derivatives have exhibited promising anti-inflammatory effects.[4] Their mechanism of action is thought to involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected furan-pyridine derivatives from various studies.

Table 1: Anticancer Activity of Furo[2,3-b]pyridine and Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6g Neuro-2a10[5]
Compound 7 Neuro-2a5.8[5]
Compound 10a Neuro-2a10.7[5]
Compound 10b Neuro-2a11.0[5]
Compound 11a Neuro-2a10.5[5]
Compound 12a Neuro-2a3.6[5]
Furo[2,3-b]pyridine Derivative MCF-7Not specified[2]
Furo[2,3-b]pyridine Derivative MDA-MB-231Not specified[2]

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 66 S. aureus100 (56% inhibition)[3]
Compound 66 E. coli100 (55% inhibition)[3]
Compound 65 E. coli100 (55% inhibition)[3]
Compound 61 E. coli100 (55% inhibition)[3]
Pyridine Derivatives S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa31.25 - 62.5[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of furan-pyridine compounds.

Synthesis of Furo[2,3-b]pyridine Derivatives

A general and efficient method for the synthesis of 2,3-disubstituted furo[2,3-b]pyridines involves a three-step sequence starting from readily available materials. This method allows for the preparation of furo[2,3-b]pyridines with ester, amide, and ketone groups at the 2-position and various aryl and alkyl groups at the 3-position.[6]

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Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: O-Alkylation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Intramolecular Cyclization cluster_product Final Product 2-Hydroxypyridine-3-carbaldehyde 2-Hydroxypyridine-3-carbaldehyde Reaction1 Reaction with alpha-Halo Ketone (e.g., K2CO3, Acetone, Reflux) 2-Hydroxypyridine-3-carbaldehyde->Reaction1 alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Reaction1 Intermediate 2-(2-Oxoalkyl)oxypyridine-3-carbaldehyde Reaction1->Intermediate Reaction2 Base-catalyzed aldol condensation (e.g., NaOH, Ethanol) Intermediate->Reaction2 Product Furo[2,3-b]pyridine Derivative Reaction2->Product

Caption: General workflow for the synthesis of furo[2,3-b]pyridine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10][11]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Furan-pyridine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the furan-pyridine compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 values.

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MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with furan-pyridine compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][15]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Furan-pyridine compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the furan-pyridine compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11][16][17][18][19]

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

  • Furan-pyridine compounds

  • A fluorescence plate reader capable of monitoring changes in fluorescence over time

Procedure:

  • Prepare a reaction mixture containing tubulin and polymerization buffer in a 96-well plate.

  • Add the furan-pyridine compounds at various concentrations.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in fluorescence (due to the incorporation of a fluorescent reporter into the microtubules) over time.

  • Calculate the percentage of inhibition of tubulin polymerization.

Signaling Pathways and Mechanisms of Action

The biological activities of furan-pyridine compounds are mediated through their interaction with various cellular signaling pathways.

Inhibition of Tubulin Polymerization

Several furan-pyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[11] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

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Tubulin_Inhibition_Pathway Furan_Pyridine Furan-Pyridine Compound Tubulin Tubulin Dimers Furan_Pyridine->Tubulin Binds to Microtubule Microtubule Polymerization Furan_Pyridine->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Disruption->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Modulation of Cancer-Related Signaling Pathways

Furan-pyridine compounds have been suggested to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/AKT pathway.[20]

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PI3K_AKT_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Cell_Survival Cell Survival, Proliferation, Growth AKT->Cell_Survival Furan_Pyridine Furan-Pyridine Compound Furan_Pyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by furan-pyridine compounds.

Conclusion and Future Directions

Furan-pyridine compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on the synthesis of novel derivatives to expand the structure-activity relationship knowledge base, elucidation of their precise mechanisms of action, and in vivo evaluation of their efficacy and safety profiles. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

References

The Evolving Landscape of Substituted Pyridinylmethanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of substituted pyridinylmethanol derivatives reveals their significant potential in modern drug development. This versatile scaffold forms the core of established antihistamines and has shown promise in the development of novel therapeutics targeting ion channels, such as TRPV3. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies, quantitative biological data, and key experimental protocols, alongside visualizations of relevant signaling pathways and experimental workflows.

Substituted pyridinylmethanol derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry.[1][2] Their structural versatility allows for the fine-tuning of physicochemical and biological properties, leading to a wide range of therapeutic applications.[1][2] Notably, the 4-chlorophenyl-2-pyridinylmethanol core is a privileged structure, forming the basis of the first-generation antihistamine Carbinoxamine and the second-generation antihistamine Bepotastine.[1][2] More recently, derivatives of pyridinylmethanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a target for pain and inflammation.[3][4]

This guide delves into the key aspects of substituted pyridinylmethanol derivatives, offering a practical resource for their synthesis and application in drug discovery programs.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of substituted pyridinylmethanol derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings, as well as the stereochemistry of the methanol linker. The following tables summarize the quantitative data for key derivatives as Histamine H1 receptor antagonists and TRPV3 ion channel modulators.

Table 1: Histamine H1 Receptor Antagonists

CompoundStructureReceptor Affinity (Ki, nM)Reference
Mepyramine~1-3[5][6]
Mianserin~0.27[5]
LevocetirizineNot explicitly found for pyridinylmethanol core
DesloratadineNot explicitly found for pyridinylmethanol core

Table 2: TRPV3 Receptor Antagonists

Compound IDStructureIC50 (µM)Reference
74a cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol0.38[3]
Dyclonine 3.2[3]
PC5 N-(5-chloro-4-(4-(trifluoromethyl) phenyl) oxazol-2-yl)-2,6-dimethoxybenzamide2.63[3]
Isopentenyl pyrophosphate (IPP) 0.24 and 7.5[3]

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel chemical entities. The following sections provide protocols for the synthesis of a key pyridinylmethanol intermediate and representative biological assays.

Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol

This intermediate is a crucial precursor for many antihistamines, including Carbinoxamine.[1][7]

Method 1: Grignard Reaction [7]

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromochlorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Pyridine-2-carboxaldehyde: Cool the Grignard reagent to 0 °C. Slowly add a solution of pyridine-2-carboxaldehyde in anhydrous THF dropwise to the Grignard solution while stirring.[7]

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield (4-chlorophenyl)(pyridin-2-yl)methanol.[7]

Method 2: Two-Step Oxidation-Reduction [8][9]

  • Oxidation of 2-(p-chlorobenzyl)pyridine: To a solution of 2-(p-chlorobenzyl)pyridine in water, heat the mixture to 85 °C. Add potassium permanganate in portions, maintaining the temperature below 95 °C. After the addition, maintain the reaction at 85-95 °C for 4 hours. Cool the mixture and add methanol to quench the excess permanganate. Filter the mixture and extract the filtrate with ethyl acetate. Wash the combined organic layers with water and concentrate under reduced pressure. The residue can be recrystallized from petroleum ether to give (4-chlorophenyl)(pyridin-2-yl)methanone.[9]

  • Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone: Dissolve the ketone from the previous step in methanol. Add sodium borohydride in portions at room temperature. Stir the reaction mixture until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and add water to the residue. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give (4-chlorophenyl)(pyridin-2-yl)methanol.

Histamine H1 Receptor Radioligand Binding Assay[5][10]

This assay is used to determine the binding affinity of test compounds for the histamine H1 receptor.

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transiently expressing the human H1 receptor).[5] Homogenize the cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a suitable assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

    • Total Binding: Add assay buffer, [³H]-mepyramine (radioligand), and the membrane preparation.

    • Non-specific Binding: Add a high concentration of a known H1 antagonist (e.g., 10 µM mianserin), [³H]-mepyramine, and the membrane preparation.[5]

    • Competition Binding: Add various concentrations of the test compound, [³H]-mepyramine, and the membrane preparation.

  • Incubation: Incubate the plate at 25 °C for a sufficient time (e.g., 4 hours) to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

TRPV3 Functional Assay (Calcium Flux)[11][12]

This cell-based assay measures the ability of a compound to modulate the influx of calcium through the TRPV3 channel.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the human TRPV3 channel in 96-well plates.

  • Dye Loading: Wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer containing a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.[11] Incubate the cells at 37 °C for approximately 1 hour to allow for de-esterification of the dye.

  • Compound Addition: Prepare serial dilutions of the test compounds (potential antagonists) and a known TRPV3 agonist (e.g., 2-APB) in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence microplate reader (e.g., FlexStation 3) to measure the baseline fluorescence.[12][13] For antagonist testing, add the test compounds to the wells and incubate for a specified period. Then, add the TRPV3 agonist to activate the channel and record the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration. For antagonists, the percentage of inhibition of the agonist-induced response is calculated. Dose-response curves are generated to determine the IC50 values of the antagonists.

Visualization of Pathways and Workflows

Understanding the underlying biological mechanisms and the experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow.

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release Cellular_Response Cellular Response (e.g., Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response

Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Starting_Materials Starting Materials (e.g., Substituted Pyridine) Synthesis Multi-step Synthesis Starting_Materials->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding_Assay Primary Screening (e.g., Receptor Binding Assay) Purification->Binding_Assay Functional_Assay Secondary Screening (e.g., Functional Cell-based Assay) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis New_Derivatives Design of New Derivatives SAR_Analysis->New_Derivatives New_Derivatives->Synthesis

General workflow for synthesis and screening.

References

The Rise of Heterocyclic Methanols: A Technical Guide to Their Discovery and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A new frontier in medicinal chemistry is emerging with the exploration of novel heterocyclic methanol compounds. These molecules, characterized by a heterocyclic core appended with a hydroxymethyl (-CH2OH) group, are demonstrating significant potential across a spectrum of therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these promising agents, offering a comprehensive resource for professionals in drug development.

Introduction: The Significance of the Heterocyclic Methanol Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse structures and ability to interact with a wide range of biological targets. The introduction of a methanol group to these scaffolds can significantly alter their physicochemical properties, influencing solubility, metabolic stability, and target binding affinity. This strategic modification has led to the discovery of novel compounds with enhanced efficacy and improved pharmacological profiles. This guide will delve into specific examples of these compounds, focusing on pyrimidine and furan-based derivatives that have shown notable anticancer and antimicrobial activities.

Quantitative Analysis of Biological Activity

The biological efficacy of novel heterocyclic methanol compounds is quantified through various in vitro assays. The following tables summarize the anticancer and antibacterial activities of representative compounds from recent studies, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Novel Heterocyclic Methanol Derivatives
Compound ClassSpecific CompoundCell LineAssay TypeIC50 (µM)Reference
Pyrimidine Derivatives B-4 (a pyrimidine-tethered compound)MCF-7 (Breast Cancer)MTT Assay6.70 ± 1.02[1]
B-4 (a pyrimidine-tethered compound)A549 (Lung Cancer)MTT Assay20.49 ± 2.71[1]
Compound 2a (N-benzyl aminopyrimidine)Glioblastoma, TNBC, Oral Squamous, Colon CancerCell Viability Assay4 - 8[2]
6-aryl-5-cyano-pyrimidine derivative (Compound 8)HePG-2, MCF-7, HCT-116Anticancer AssayNot specified in abstract, but potent[3]
Furan Derivatives Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (8c)HeLa (Cervical Cancer)MTT Assay62.37 µg/mL[4]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (8c)HepG2 (Liver Cancer)MTT Assay>100 µg/mL[4]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative (9c)HeLa (Cervical Cancer)MTT Assay85.21 µg/mL[4]
Table 2: Antibacterial Activity of Novel Heterocyclic Methanol Derivatives
Compound ClassSpecific CompoundBacterial StrainAssay TypeMIC (µg/mL)Reference
Furan Derivatives Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureusBroth Microdilution500[5]
Methyl-5-(hydroxymethyl)-2-furan carboxylateBacillus cereusBroth Microdilution500[5]
Furan-3-carboxamide derivativesVariousIn vitro antimicrobial assaySignificant activity reported[6]
Nitrofurantoin analogue 114bBacillus anthracisNot specified0.097[7]
Nitrofurantoin analogue 114bStreptococcus pyogenesNot specified0.097[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of novel heterocyclic methanol compounds, based on established protocols in the literature.

General Synthesis of Heterocyclic Methanol Compounds

The synthesis of these compounds often involves multi-step reactions. For example, the preparation of pyrimidine derivatives can be achieved through the condensation of an appropriate α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. The precursor chalcones are typically synthesized via a Claisen-Schmidt condensation.

Example: Synthesis of Pyrimidine Derivatives

  • Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted ketone and aldehyde are condensed in the presence of an aqueous potassium hydroxide solution (40% w/v) in ethanol.

  • Pyrimidine Ring Formation: The resulting chalcone is then reacted with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid to yield the final pyrimidine derivative.[8]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.[9]

In Vitro Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Protocol:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension that matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[10][11]

In Vitro Kinase Inhibition Assay

For compounds targeting protein kinases, in vitro assays are performed to determine their inhibitory potential.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations in a reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]-ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.

  • IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated from the dose-response curve.[12][13]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design and development of novel therapeutics. Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt and MAPK/ERK pathways are two such critical pathways that are often dysregulated in cancer.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its activation is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of PI3K. Activated PI3K then phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: The PI3K/Akt signaling cascade.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival. The pathway is initiated by the activation of Ras, which in turn activates a cascade of protein kinases: Raf (MAP3K), MEK (MAP2K), and finally ERK (MAPK). Activated ERK can then phosphorylate various transcription factors in the nucleus.

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Mitogen) Receptor Cell Surface Receptor Signal->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAP3K) Ras->Raf Activates MEK MEK (MAP2K) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, Jun) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Caption: The MAPK/ERK signaling cascade.

Conclusion and Future Directions

Novel heterocyclic methanol compounds represent a promising and versatile class of molecules with significant therapeutic potential. The data presented in this guide highlight their potent anticancer and antibacterial activities. Future research should focus on elucidating the precise mechanisms of action of these compounds to enable structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics with improved efficacy and safety profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new analogues in this exciting and rapidly evolving field of drug discovery.

References

Technical Guide: Solubility Profile of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a solid compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1] Understanding its solubility in various solvents is a fundamental step in its evaluation as a potential therapeutic agent or chemical intermediate.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data. It is recommended to measure solubility in a range of solvents relevant to pharmaceutical development, including aqueous buffers at different pH values and common organic solvents.

Table 1: Template for Experimental Solubility Data of this compound

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Water25Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.425Shake-Flask
0.1 N HCl (pH 1.2)25Shake-Flask
Simulated Intestinal Fluid (SIF) pH 6.825Shake-Flask
Ethanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Methanol25Shake-Flask
Acetonitrile25Shake-Flask

Experimental Protocols

The following are detailed methodologies for determining both thermodynamic and kinetic solubility, which are standard approaches in the pharmaceutical industry.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[2] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials tightly and place them on an orbital shaker or rotator.

  • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

  • After the equilibration period, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. To separate the dissolved compound from any remaining solid particles, the sample should be filtered through a syringe filter or centrifuged at a high speed.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve should be prepared to ensure accurate quantification.

  • The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound can be dissolved in an aqueous buffer upon addition from a concentrated organic stock solution before it precipitates.[3] This high-throughput method is often used in early drug discovery for rapid screening.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well plates (UV-transparent for analysis, if applicable)

  • Plate reader or other analytical instrument capable of detecting precipitation (e.g., nephelometer, turbidimeter)

  • Multichannel pipettes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add the aqueous buffer to a series of wells.

  • Using a multichannel pipette, add increasing volumes of the DMSO stock solution to the wells containing the aqueous buffer. This creates a concentration gradient of the compound.

  • Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Alternatively, the concentration in the clear supernatant of each well can be measured after centrifugation to determine the point of precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid compound.

Solubility_Testing_Workflow cluster_prep Preparation cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility compound Solid Compound (this compound) add_excess Add excess solid to solvent compound->add_excess dmso_stock Prepare concentrated DMSO stock solution compound->dmso_stock solvents Select Solvents (e.g., Water, PBS, Ethanol) solvents->add_excess equilibrate Equilibrate (24-72h) with agitation add_excess->equilibrate separate Separate solid and liquid (Centrifuge/Filter) equilibrate->separate analyze_thermo Analyze supernatant (HPLC, LC-MS) separate->analyze_thermo thermo_result Thermodynamic Solubility Data analyze_thermo->thermo_result add_to_buffer Add stock to aqueous buffer (concentration gradient) dmso_stock->add_to_buffer incubate Incubate (1-2h) add_to_buffer->incubate detect_precipitate Detect precipitation (Turbidimetry) incubate->detect_precipitate kinetic_result Kinetic Solubility Data detect_precipitate->kinetic_result

Caption: Workflow for determining the thermodynamic and kinetic solubility of a compound.

References

Theoretical Investigations of Furan-Pyridine Molecular Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular interactions between furan and pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the computational methodologies, potential interaction types, and expected quantitative outcomes.

Introduction

Furan and pyridine are fundamental five- and six-membered aromatic heterocycles, respectively, that are core scaffolds in a vast array of pharmaceuticals and functional materials.[1][2] Understanding the non-covalent interactions between these two molecules is crucial for predicting their solid-state packing, solvation properties, and their roles in biological recognition and materials science. Theoretical and computational chemistry provide powerful tools to elucidate the nature and strength of these interactions at the atomic level.

This guide outlines the state-of-the-art computational methods for studying furan-pyridine interactions, presents expected quantitative data for these interactions, and provides standardized protocols for performing such theoretical investigations.

Theoretical Methodologies

The study of weak non-covalent interactions necessitates the use of accurate quantum chemical methods that can properly account for electron correlation effects, which are the origin of dispersion forces.[3][4] The primary methods employed are Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Symmetry-Adapted Perturbation Theory (SAPT).

Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of molecules due to its favorable balance between accuracy and computational cost.[5] For studying non-covalent interactions, it is crucial to use functionals that include corrections for dispersion interactions.

Experimental Protocol: DFT Calculation of Furan-Pyridine Interaction Energy

  • Geometry Optimization of Monomers:

    • Individually optimize the geometries of furan and pyridine using a DFT functional with dispersion correction (e.g., B3LYP-D3) and a suitable basis set (e.g., 6-311+G(d,p)).[6]

    • Perform a frequency calculation to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies).

  • Construction of the Furan-Pyridine Complex:

    • Arrange the optimized furan and pyridine monomers in various relative orientations to represent different possible interaction modes (e.g., stacked, T-shaped).

    • Perform a geometry optimization of the furan-pyridine complex for each starting orientation using the same level of theory as for the monomers.

  • Calculation of Interaction Energy:

    • The interaction energy (ΔE) is calculated as: ΔE = Ecomplex - (Efuran + Epyridine) where Ecomplex, Efuran, and Epyridine are the electronic energies of the optimized complex and monomers, respectively.

    • To obtain a more accurate interaction energy, the Basis Set Superposition Error (BSSE) should be corrected for using the counterpoise method.[7]

Møller-Plesset Perturbation Theory (MP2)

MP2 is a post-Hartree-Fock method that provides a good description of electron correlation, including dispersion forces. It is often used as a benchmark for DFT methods.

Experimental Protocol: MP2 Calculation

The protocol is similar to that for DFT, with the level of theory replaced by MP2 (e.g., MP2/aug-cc-pVTZ).[7] Due to its higher computational cost, MP2 is often used for single-point energy calculations on DFT-optimized geometries.

Symmetry-Adapted Perturbation Theory (SAPT)

SAPT is a powerful method for not only calculating the interaction energy but also decomposing it into physically meaningful components: electrostatics, exchange, induction, and dispersion.[7] This provides deep insight into the nature of the non-covalent interaction.

Experimental Protocol: SAPT Analysis

  • Perform geometry optimizations of the monomers and the complex as described in the DFT protocol.

  • Using the optimized geometries, perform a SAPT calculation (e.g., using the PSI4 software package).[7]

  • The output will provide the total interaction energy and its decomposition into the electrostatic, exchange, induction, and dispersion terms.

Visualization of Computational Workflows

The following diagrams illustrate the logical flow of the theoretical studies.

cluster_prep Monomer Preparation cluster_complex Complex Calculation cluster_analysis Energy & Interaction Analysis cluster_results Results Monomer_Furan Furan Structure Opt_Freq_Furan Geometry Optimization & Frequency Calculation (Furan) Monomer_Furan->Opt_Freq_Furan Monomer_Pyridine Pyridine Structure Opt_Freq_Pyridine Geometry Optimization & Frequency Calculation (Pyridine) Monomer_Pyridine->Opt_Freq_Pyridine Complex_Setup Define Initial Geometries (Stacked, T-shaped, etc.) Opt_Freq_Furan->Complex_Setup Opt_Freq_Pyridine->Complex_Setup Complex_Opt_Freq Geometry Optimization & Frequency Calculation (Complex) Complex_Setup->Complex_Opt_Freq Interaction_Energy Calculate Interaction Energy (with BSSE correction) Complex_Opt_Freq->Interaction_Energy SAPT SAPT Analysis Complex_Opt_Freq->SAPT NBO Natural Bond Orbital (NBO) Analysis Complex_Opt_Freq->NBO Geometries Optimized Geometries Complex_Opt_Freq->Geometries Energies Interaction Energies Interaction_Energy->Energies Components Energy Components SAPT->Components Charge_Transfer Charge Transfer NBO->Charge_Transfer cluster_components SAPT Energy Components Total_Energy Total Interaction Energy Electrostatics Electrostatics Total_Energy->Electrostatics Exchange Exchange (Pauli Repulsion) Total_Energy->Exchange Induction Induction (Polarization) Total_Energy->Induction Dispersion Dispersion (van der Waals) Total_Energy->Dispersion cluster_interactions Potential Interaction Modes Furan Furan Stacking π-π Stacking Furan->Stacking H_Bond Hydrogen Bonding (C-H···N, C-H···O) Furan->H_Bond Sigma_Hole σ-hole Interaction Furan->Sigma_Hole Pyridine Pyridine Pyridine->Stacking Pyridine->H_Bond Pyridine->Sigma_Hole

References

Methodological & Application

Application of (5-Methyl-2-furyl)(pyridin-3-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound (5-Methyl-2-furyl)(pyridin-3-yl)methanol represents a unique heterocyclic scaffold combining the structural features of both furan and pyridine rings. While specific research on this exact molecule is limited in publicly available literature, its constituent moieties are well-established pharmacophores in medicinal chemistry. The furan ring is a component of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the pyridine nucleus is a cornerstone in drug design, known to enhance metabolic stability, permeability, and receptor binding affinity of drug candidates. This document provides an overview of the potential applications of this compound based on the activities of structurally related furan-pyridine hybrid compounds. The provided protocols and data are derived from studies on these related molecules and are intended to serve as a guide for initiating research on this compound.

Potential Therapeutic Applications

Based on the biological activities of analogous furan-pyridine structures, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:

  • Anticancer Activity: Many furan- and pyridine-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis through intrinsic mitochondrial pathways and cell cycle arrest.

  • Antimicrobial Activity: The furan nucleus is present in several antimicrobial agents. Hybrid molecules containing both furan and pyridine rings may exhibit synergistic or novel antimicrobial effects against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Activity: Furan and pyridine derivatives have been shown to possess anti-inflammatory properties, suggesting that this compound could be explored for the treatment of inflammatory disorders.

  • Neuroprotective Effects: Certain compounds with these heterocyclic systems have shown potential in modulating pathways related to neuroinflammation and oxidative stress, indicating a possible role in the development of treatments for neurodegenerative diseases.

Quantitative Data for Structurally Related Furan-Pyridine Compounds

The following table summarizes the in vitro activity of several furan-pyridine hybrid molecules from recent studies. This data can serve as a benchmark for evaluating the potential efficacy of this compound derivatives.

Compound Name/ReferenceTarget/Cell LineActivity TypeQuantitative Metric (IC50/MIC)Reference
Pyridine carbohydrazide derivative (Compound 4)MCF-7Cytotoxicity4.06 µM[1]
Furan-bearing pyrazolo[3,4-b]pyridine (Compound 7b)CDK2Inhibition0.46 µM[2]
Furan-bearing pyrazolo[3,4-b]pyridine (Compound 12f)CDK2Inhibition0.27 µM[2]
Furo[3,2-c]pyridine derivative (Compound 4c)KYSE70Cytotoxicity0.888 µg/mL (24h), 0.655 µg/mL (48h)[3]
Furo[3,2-c]pyridine derivative (Compound 4c)KYSE150Cytotoxicity>20 µg/mL[3]

Experimental Protocols

The following are generalized protocols for key experiments based on methodologies reported for analogous furan-pyridine compounds. These can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, KYSE70, KYSE150)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4 × 104 cells/well in 50 µL of complete growth medium and incubate overnight.

  • Prepare serial dilutions of the test compound in the growth medium.

  • Add the compound dilutions to the wells and incubate for 24 or 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle progression.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%)

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis induced by a compound.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Furan_Pyridine_Compound (5-Methyl-2-furyl) (pyridin-3-yl)methanol Analog Bax Bax Furan_Pyridine_Compound->Bax Activates Bcl2 Bcl-2 Furan_Pyridine_Compound->Bcl2 Inhibits Mitochondrion_node Mitochondrial Membrane Bax->Mitochondrion_node Promotes permeabilization Bcl2->Mitochondrion_node Inhibits permeabilization Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Caspase9->Apoptosome Recruited to Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome->Caspase3 Activates Mitochondrion_node->Cytochrome_c Release

Caption: Proposed intrinsic apoptosis pathway induced by furan-pyridine analogs.

Experimental Workflow

G Start Start: Synthesize and Characterize This compound Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If active Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis If active Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptotic Proteins) Apoptosis->Mechanism End Identify Lead Compound for Further Development Mechanism->End

Caption: General workflow for the initial biological evaluation of novel compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a chemical compound with potential applications in pharmaceutical research and development.[1][2] Its structure, combining furan and pyridine rings, suggests it may be a valuable intermediate in the synthesis of novel therapeutic agents. Accurate and reliable analytical methods are crucial for determining the purity, stability, and concentration of this compound in various samples. This application note presents detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and for the identification and quantification of volatile impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for the development of suitable analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₂[2]
Molecular Weight189.21 g/mol [2]
CAS Number356554-26-2[2]
FormSolid[2]
InChI KeyIAJIUQPRKJRSLJ-UHFFFAOYSA-N[2]
SMILESOC(C1=CC=CN=C1)C2=CC=C(C)O2[2]

Methodology

A logical workflow for the development and validation of analytical methods for this compound is depicted in the following diagram.

analytical_workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application start Define Analytical Requirements lit_review Literature Review of Related Compounds start->lit_review method_selection Select Analytical Techniques (HPLC, GC-MS) lit_review->method_selection optimization Optimize Method Parameters method_selection->optimization specificity Specificity optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Quality Control robustness->routine_analysis stability_studies Stability Studies robustness->stability_studies impurity_profiling Impurity Profiling robustness->impurity_profiling

Figure 1: Workflow for Analytical Method Development and Validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

Table 2: HPLC Instrumentation and Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 254 nm

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the identification and quantification of volatile impurities in samples of this compound.

1. Reagents and Materials

  • This compound sample

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

  • GC vials and caps

2. GC-MS Conditions

Table 3: GC-MS Instrumentation and Conditions

ParameterCondition
GC-MS SystemAgilent 7890B GC with 5977A MSD or equivalent
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (split ratio 20:1)
Oven ProgramStart at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
MS Transfer Line280 °C
Ion Source Temp230 °C
Quadrupole Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450

3. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of dichloromethane.

  • Vortex the sample to ensure complete dissolution and transfer to a GC vial.

4. Data Analysis

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal standard method or by relative peak area percentage.

Method Validation (Hypothetical Data)

The proposed HPLC method would be validated according to ICH guidelines.[3] The following tables summarize the expected performance characteristics of the method.

Table 4: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = mx + c

Table 5: Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9599.0
5050.5101.0
9594.299.2

Table 6: Precision

Parameter% RSD
Repeatability (n=6)< 1.0%
Intermediate Precision (n=6)< 2.0%

Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResult (µg/mL)
LOD0.3
LOQ1.0

Conclusion

The HPLC and GC-MS methods outlined in this application note provide robust and reliable approaches for the quantitative analysis and impurity profiling of this compound. The HPLC method is well-suited for routine quality control and stability testing, while the GC-MS method is effective for identifying and quantifying volatile impurities. These methods can be readily implemented in a laboratory setting to support the development and quality assessment of this compound.

References

Application Note: Quantitative Analysis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol in Human Plasma using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a novel small molecule with potential therapeutic applications. As with any new chemical entity, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note details a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of this compound in human plasma. The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for regulated bioanalysis.

Chemical Information

CompoundThis compound
CAS Number 356554-26-2
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

    • Human plasma (K₂EDTA)

  • Procedure:

    • Thaw plasma samples and standards to room temperature.

    • Vortex mix for 10 seconds.

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean vial for HPLC-MS analysis.

2. HPLC Method

  • Instrumentation: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (min)Flow Rate (mL/min)%A%B
0.000.4955
0.500.4955
2.500.4595
3.500.4595
3.510.4955
5.000.4955
  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Autosampler Temperature: 10°C

3. Mass Spectrometry Method

  • Instrumentation: SCIEX Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Curtain Gas (CUR): 30 psi

    • Collision Gas (CAD): Medium

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 500°C

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 50 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound190.2172.26025
Internal Standard (IS)User-definedUser-definedUser-definedUser-defined

Data Presentation

Method Validation Summary

The analytical method was validated according to industry-standard guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve Linearity

Concentration Range (ng/mL)Weighting
1 - 1000> 0.9951/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low3≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Medium100≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High800≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Factor
Low392.50.98
High80095.11.01

Mandatory Visualizations

G Experimental Workflow for Sample Analysis Sample Receive Plasma Samples Thaw Thaw Samples, Standards, QCs Sample->Thaw Prep Prepare Standards & QCs Prep->Thaw Spike Spike IS into all samples Thaw->Spike Precipitate Add ACN & Precipitate Proteins Spike->Precipitate Centrifuge Centrifuge at 14,000 rpm Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis HPLC-MS/MS Analysis Transfer->Analysis Data Process Data & Quantify Analysis->Data

Workflow for sample preparation and analysis.

G Method Validation Logical Flow Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Start->Linearity Matrix Matrix Effect Selectivity->Matrix Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Stability Stability (Freeze-Thaw, Bench-Top, etc.) Precision->Stability Recovery Recovery Recovery->Stability Matrix->Recovery End Validated Method Stability->End

Logical flow for analytical method validation.

The described HPLC-MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The validation results demonstrate that the method meets the requirements for regulated bioanalysis and is suitable for supporting pharmacokinetic studies in drug development.

Application Notes and Protocols for (5-Methyl-2-furyl)(pyridin-3-yl)methanol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a hypothetical guide based on the structural characteristics of (5-Methyl-2-furyl)(pyridin-3-yl)methanol and its similarity to other furan-pyridine scaffolds with known biological activities. As of the date of this document, there is no specific published research detailing the use of this compound as a chemical probe. The experimental data presented is illustrative and should be confirmed through dedicated laboratory investigation.

Introduction

This compound is a heterocyclic small molecule featuring a furan and a pyridine ring, moieties that are present in many biologically active compounds. The furan ring is a versatile synthon in organic synthesis, while the pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[1][2] The structural arrangement of this compound suggests its potential as a chemical probe for interrogating biological pathways, particularly in the context of protein kinase signaling. This document provides a hypothetical framework for evaluating this compound as a kinase inhibitor probe.

Physicochemical Properties

A summary of the basic properties of this compound is provided below.

PropertyValueReference
CAS Number 356554-26-2[Sigma-Aldrich]
Molecular Formula C₁₁H₁₁NO₂[Sigma-Aldrich]
Molecular Weight 189.21 g/mol [Sigma-Aldrich]
Appearance Solid[AK Scientific Inc.]
Purity ≥95%[AK Scientific Inc.]
Hypothetical Biological Activity: Kinase Inhibition

Based on the prevalence of furan-pyridine scaffolds in known kinase inhibitors, we hypothesize that this compound may act as an inhibitor of one or more protein kinases.[1] Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer.[3]

Table 1: Hypothetical Kinase Inhibition Profile of this compound

The following table presents hypothetical IC₅₀ values for the compound against a panel of selected kinases, illustrating its potential potency and selectivity.

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Reference)
Kinase A5015
Kinase B25020
Kinase C> 10,0005
Kinase D80030
Proposed Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an inhibitor of "Kinase A," a key component in a cancer-related pathway.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A GF Growth Factor GF->Receptor Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation Gene Expression Probe This compound Probe->Kinase_A Inhibition

Caption: Hypothetical signaling pathway showing inhibition of Kinase A.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to investigate the activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific protein kinase.[1]

Materials:

  • This compound

  • Recombinant human kinase (e.g., Kinase A)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).

  • Kinase Addition: Add 2 µL of the kinase solution (in assay buffer) to each well.

  • Initiation of Reaction: Add 2 µL of a mixture of the peptide substrate and ATP (in assay buffer) to initiate the kinase reaction. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for Target Engagement

This protocol uses Western blotting to assess the inhibition of a specific signaling pathway in cells treated with the compound.[4]

Materials:

  • Cancer cell line (e.g., one known to have upregulated Kinase A activity)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Growth factor (to stimulate the pathway)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Kinase B, anti-total-Kinase B, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 2 hours. Stimulate the cells with the appropriate growth factor for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the control to determine the effect of the compound on the signaling pathway.

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing a novel chemical probe.

G cluster_invitro In Vitro Characterization cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Validation (Optional) synthesis Compound Synthesis & QC biochem_assay Biochemical Assay (e.g., Kinase Inhibition) synthesis->biochem_assay ic50 Determine IC50 biochem_assay->ic50 selectivity Selectivity Profiling ic50->selectivity cell_assay Cellular Target Engagement (e.g., Western Blot) selectivity->cell_assay phenotypic_assay Phenotypic Assay (e.g., Proliferation) cell_assay->phenotypic_assay toxicity Cytotoxicity Assay phenotypic_assay->toxicity animal_model Animal Model Studies toxicity->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd

Caption: General workflow for chemical probe characterization.

References

Application Notes and Protocols for High-Throughput Screening of Furan-Pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-pyridine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] This class of heterocyclic compounds offers a unique combination of structural rigidity, potential for diverse substitutions, and the ability to form key hydrogen bonds, making them attractive candidates for drug discovery campaigns targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][3][4][5] The design and screening of furan-pyridine libraries require robust and efficient experimental workflows to identify and characterize promising lead compounds.

These application notes provide detailed protocols for the high-throughput screening (HTS) of furan-pyridine libraries, covering both biochemical and cell-based assays. The described methodologies are designed to be adaptable for various biological targets and cellular contexts, enabling researchers to effectively interrogate their compound collections.

Core Concepts in Screening Furan-Pyridine Libraries

A typical screening campaign follows a hierarchical approach, often referred to as a screening cascade. This multi-step process is designed to efficiently identify and validate promising compounds while minimizing false positives and resource expenditure.

G cluster_0 Screening Cascade Primary HTS Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Initial Hits Dose-Response Dose-Response Hit Confirmation->Dose-Response Confirmed Hits Secondary Assays Secondary Assays Dose-Response->Secondary Assays Potent Compounds Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Validated Hits

Caption: A typical experimental workflow for a high-throughput screening campaign.

Section 1: Biochemical Assays - Kinase Inhibition Screening

Furan-pyridine derivatives are frequently designed as kinase inhibitors due to their ability to interact with the ATP-binding site of these enzymes.[2][5] Biochemical kinase assays are essential for determining the direct inhibitory effect of compounds on purified kinase enzymes.

Signaling Pathway Context: MAPK/ERK Pathway

Many kinase inhibitors target components of critical signaling pathways like the MAPK/ERK pathway, which is often dysregulated in cancer. Understanding this context is crucial for interpreting screening results.

G cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase->GRB2/SOS Ras Ras GRB2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a generic HTRF assay to measure kinase activity, which is a common platform for HTS.[6]

Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and streptavidin-XL665 are used for detection. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Materials:

  • Target kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5)

  • HTRF detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • Furan-pyridine compound library (10 mM in DMSO)

  • 384-well low-volume plates (e.g., white, non-binding surface)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the furan-pyridine library into the wells of a 384-well plate. For controls, dispense DMSO.

  • Enzyme and Substrate Addition: Prepare a mixture of the target kinase and biotinylated substrate in kinase reaction buffer. Add 10 µL of this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add 10 µL of the HTRF detection mixture (containing the europium-labeled antibody and streptavidin-XL665) to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Determine the percentage of inhibition for each compound: % Inhibition = 100 * (1 - (Sample_Ratio - Min_Signal) / (Max_Signal - Min_Signal))

    • Max_Signal: DMSO control (no inhibitor)

    • Min_Signal: Control with a known potent inhibitor or no enzyme.

Data Presentation: Kinase Inhibition
Compound IDConcentration (µM)HTRF Ratio (Mean ± SD)% Inhibition
FP-001108500 ± 21090.5
FP-0021018000 ± 54045.2
FP-0031032500 ± 9801.5
DMSO CtrlN/A33000 ± 8500
Staurosporine15000 ± 150100

Section 2: Cell-Based Assays

Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and on-target effects within a cellular environment.[7][8]

Protocol 2: Cell Viability/Cytotoxicity Assay (Resazurin Reduction Assay)

This protocol is used as a primary screen for anti-proliferative compounds or as a secondary assay to assess the cytotoxicity of hits from a biochemical screen.[3][6]

Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)[1][9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Furan-pyridine compound library (10 mM in DMSO)

  • 96-well or 384-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into the wells of the microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: Add the furan-pyridine compounds to the wells at the desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5%. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 20 µL of resazurin solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis:

  • Subtract the background fluorescence (wells with medium only).

  • Calculate the percentage of cell viability: % Viability = 100 * (Sample_Fluorescence / Control_Fluorescence)

    • Control_Fluorescence: Mean fluorescence of the DMSO-treated wells.

  • For dose-response experiments, plot % Viability against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Cytotoxicity Data
Compound IDCell LineIC₅₀ (µM)
FP-001MCF-75.2
FP-001A5498.9
FP-004MCF-7> 50
FP-004A549> 50
DoxorubicinMCF-70.8
DoxorubicinA5491.2

Section 3: Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen should be re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC₅₀ or EC₅₀).

Protocol 3: Dose-Response Curve Generation
  • Prepare serial dilutions of the confirmed hit compounds, typically in a 1:3 or 1:10 dilution series, covering a wide concentration range (e.g., from 100 µM to 1 nM).

  • Perform the relevant assay (biochemical or cell-based) with these dilutions.

  • Plot the percentage of inhibition or viability against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀/EC₅₀ value.

Data Presentation: Dose-Response Parameters
Compound IDTarget/Cell LineIC₅₀ (µM)Hill SlopeR² Value
FP-001Kinase X0.451.10.992
FP-007MCF-72.10.90.985

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the systematic screening of furan-pyridine libraries. By employing a combination of robust biochemical and cell-based assays within a structured screening cascade, researchers can effectively identify and characterize novel bioactive compounds. The detailed methodologies and data presentation formats are intended to facilitate reproducible and high-quality data generation, ultimately accelerating the drug discovery process.

References

Application Notes and Protocols for Cell-Based Assays with (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a heterocyclic compound with potential for biological activity, given the known pharmacological properties of furan and pyridine derivatives.[1][2] Furan-containing compounds have been investigated for various therapeutic areas, including anticancer and antibacterial applications.[1] Similarly, the pyridine moiety is a common scaffold in drug discovery.[2] Due to the limited publicly available biological data for this compound, these application notes provide a comprehensive set of protocols to screen for its potential cytotoxic and cell signaling effects. The following cell-based assays are foundational in early-stage drug discovery for characterizing a novel compound's cellular impact.[3][4]

Data Presentation

Quantitative data from the described assays should be recorded and summarized for clear interpretation and comparison. Below are template tables for organizing experimental results.

Table 1: Cytotoxicity of this compound on Various Cell Lines (MTT Assay)

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Cell Line A 0.1
1
10
50
100
Cell Line B 0.1
1
10
50
100
Control Vehicle (e.g., 0.1% DMSO)100N/A

Table 2: Membrane Integrity Assessment via LDH Release

Cell LineCompound Concentration (µM)% LDH Release (Mean ± SD)
Cell Line A 0.1
1
10
50
100
Positive Control Lysis Buffer100
Negative Control Vehicle (e.g., 0.1% DMSO)0

Table 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Compound (IC₅₀ Conc.)
Positive Control (e.g., Staurosporine)

Experimental Protocols

The following are detailed protocols for conducting initial cell-based screening of this compound.

I. Compound Handling and Preparation

  • Compound Information:

    • Name: this compound

    • CAS Number: 356554-26-2[5]

    • Molecular Formula: C₁₁H₁₁NO₂[5]

    • Molecular Weight: 189.21 g/mol [5]

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Working Solutions: Dilute the stock solution in a complete cell culture medium to the desired final concentrations for the assays. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[6]

II. Cell Culture

  • Cell Line Selection: Choose cell lines relevant to the intended research area (e.g., cancer cell lines such as HeLa, HepG2, or non-cancerous cell lines like HEK293 for general toxicity).

  • Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

III. Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

IV. Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[6]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture.

  • Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer for maximum LDH release).[6]

V. Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[7]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Mandatory Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis compound Dissolve (5-Methyl-2-furyl) (pyridin-3-yl)methanol in DMSO treat Treat Cells with Compound (Various Concentrations) compound->treat cells Culture and Seed Cells in Multi-well Plates cells->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis viability Cell Viability (%) mtt->viability membrane Membrane Integrity (%) ldh->membrane apoptosis_analysis Apoptotic Population (%) apoptosis->apoptosis_analysis G compound (5-Methyl-2-furyl) (pyridin-3-yl)methanol receptor Putative Target (e.g., Ion Channel, Kinase) compound->receptor downstream Downstream Signaling Cascade (e.g., MAPK, PI3K) receptor->downstream transcription Transcription Factor Activation (e.g., AP-1, NF-κB) downstream->transcription cellular_response Cellular Response transcription->cellular_response apoptosis Apoptosis cellular_response->apoptosis proliferation Altered Proliferation cellular_response->proliferation

References

Application Notes and Protocols for the Large-Scale Synthesis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The described protocol is based on a robust Grignard reaction between 3-pyridylmagnesium bromide and 5-methyl-2-furaldehyde. Detailed methodologies for the preparation of the Grignard reagent, the subsequent coupling reaction, and the purification of the final product are presented. This protocol is intended to be a scalable and reproducible method for obtaining high-purity this compound for research and development purposes.

Introduction

This compound and its derivatives are heterocyclic compounds of significant interest in the pharmaceutical industry due to their potential biological activities. The furan and pyridine moieties are common pharmacophores found in a variety of therapeutic agents. A reliable and scalable synthesis of this key intermediate is crucial for enabling extensive structure-activity relationship (SAR) studies and further drug development efforts. The following protocol details a Grignard-based synthetic route, which is a classic and versatile method for the formation of carbon-carbon bonds.

Data Presentation

Table 1: Reagents for the Synthesis of this compound

ReagentChemical FormulaMolecular Weight ( g/mol )MolesEquivalentsAmount
Magnesium TurningsMg24.311.21.229.17 g
3-BromopyridineC₅H₄BrN158.001.01.0158.00 g (105.3 mL)
1,2-DibromoethaneC₂H₄Br₂187.86catalytic-~1 mL
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--1.5 L
5-Methyl-2-furaldehydeC₆H₆O₂110.111.01.0110.11 g
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49--500 mL
Ethyl AcetateC₄H₈O₂88.11--2 L
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed

Table 2: Expected Yield and Physicochemical Properties

PropertyValue
Product Name This compound
CAS Number 356554-26-2
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Expected to be a solid
Theoretical Yield 189.21 g
Expected Yield Range 70-85% (132.4 g - 160.8 g)
Purity (after purification) >95%

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
~8.5d1HH2' (pyridine)
~8.4dd1HH6' (pyridine)
~7.6dt1HH4' (pyridine)
~7.2dd1HH5' (pyridine)
~6.1d1HH3 (furan)
~5.9d1HH4 (furan)
~5.8s1HCH-OH
~2.3s3HCH₃
¹³C NMR Chemical Shift (ppm) Assignment
~155C2 (furan)
~150C5 (furan)
~149C2' or C6' (pyridine)
~148C2' or C6' (pyridine)
~138C4' (pyridine)
~135C3' (pyridine)
~123C5' (pyridine)
~108C3 (furan)
~106C4 (furan)
~68CH-OH
~14CH₃

Note: Predicted NMR data is based on the analysis of structurally similar compounds. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Preparation of 3-Pyridylmagnesium Bromide (Grignard Reagent)

Materials:

  • 3-necked round-bottom flask (2 L), equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

  • Heating mantle.

  • Nitrogen or Argon gas inlet.

  • Magnesium turnings (29.17 g, 1.2 mol).

  • 3-Bromopyridine (158.00 g, 1.0 mol).

  • 1,2-Dibromoethane (~1 mL).

  • Anhydrous Tetrahydrofuran (THF) (1 L).

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reaction Setup: Place the magnesium turnings in the 3-necked flask. Assemble the glassware and flush the system with inert gas.

  • Initiation: Add 200 mL of anhydrous THF to the flask. Add a small crystal of iodine or ~1 mL of 1,2-dibromoethane to activate the magnesium surface.

  • Grignard Formation: Dissolve the 3-bromopyridine in 800 mL of anhydrous THF in the dropping funnel. Add a small portion (~50 mL) of the 3-bromopyridine solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure complete reaction. The resulting dark brown to black solution of 3-pyridylmagnesium bromide is used directly in the next step.

Protocol 2: Synthesis of this compound

Materials:

  • Solution of 3-pyridylmagnesium bromide (from Protocol 1).

  • 5-Methyl-2-furaldehyde (110.11 g, 1.0 mol).

  • Anhydrous Tetrahydrofuran (THF) (500 mL).

  • Saturated aqueous ammonium chloride solution (500 mL).

  • Ethyl acetate (2 L).

  • Anhydrous sodium sulfate.

  • Round-bottom flask (5 L).

  • Separatory funnel (5 L).

Procedure:

  • Reactant Preparation: Dissolve 5-methyl-2-furaldehyde in 500 mL of anhydrous THF in a separate flask.

  • Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Slowly add the solution of 5-methyl-2-furaldehyde dropwise to the stirred Grignard reagent over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes mixture).

  • Quenching: Cool the reaction mixture to 0 °C and slowly and carefully quench the reaction by the dropwise addition of 500 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a 5 L separatory funnel. Add 1 L of ethyl acetate and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 500 mL of ethyl acetate each.

  • Washing and Drying: Combine all the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3: Purification of this compound

Materials:

  • Crude this compound.

  • Silica gel for column chromatography.

  • Hexanes.

  • Ethyl acetate.

  • Suitable crystallization solvent (e.g., ethyl acetate/hexanes, isopropanol).

Procedure:

  • Chromatography (if necessary): If the crude product contains significant impurities, it can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Crystallization: The product is expected to be a solid. Recrystallization is a highly effective method for purification on a large scale.

    • Dissolve the crude product in a minimum amount of a hot, suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: The purity of the final product should be assessed by analytical techniques such as NMR, LC-MS, and melting point determination.

Mandatory Visualization

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Synthesis Steps cluster_product Final Product Mg Magnesium Grignard_Formation Grignard Reagent Formation Mg->Grignard_Formation BromoPyridine 3-Bromopyridine BromoPyridine->Grignard_Formation MeFuraldehyde 5-Methyl-2-furaldehyde Coupling Grignard Reaction MeFuraldehyde->Coupling Grignard_Formation->Coupling 3-Pyridylmagnesium bromide Workup Aqueous Work-up Coupling->Workup Purification Purification Workup->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Grignard_Reaction_Mechanism reagent 3-Pyridylmagnesium Bromide (Nucleophile) intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Attack aldehyde 5-Methyl-2-furaldehyde (Electrophile) aldehyde->intermediate product This compound intermediate->product Protonation (Aqueous Work-up)

Caption: Simplified mechanism of the Grignard reaction.

Application Notes and Protocols for the In Vivo Formulation of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a novel heterocyclic compound with potential for therapeutic applications. Its structure, incorporating both a furan and a pyridine moiety, suggests possible interactions with a range of biological targets, as both scaffolds are prevalent in medicinal chemistry.[1][2][3][4] Given that many new chemical entities (NCEs) with complex aromatic structures exhibit poor aqueous solubility, it is anticipated that this compound will present formulation challenges for in vivo studies.[5][6][7]

These application notes provide a comprehensive framework for the development of a suitable formulation of this compound to enable its evaluation in in vivo models. The primary goal of this formulation strategy is to enhance the solubility and bioavailability of the compound, thereby ensuring adequate systemic exposure for pharmacological and toxicological assessments.[7][8]

Potential Research Applications:

While the specific biological activity of this compound is yet to be fully elucidated, its structural motifs are found in compounds with a wide array of pharmacological activities, including but not limited to:

  • Antimicrobial Agents: Pyridine derivatives are known to exhibit antibacterial and antifungal properties.[9][10]

  • Anti-inflammatory Agents: Furan-containing compounds have been investigated for their anti-inflammatory effects.

  • Neurological Disorders: The pyridine scaffold is a key component in many centrally acting agents.

A successful in vivo formulation is the critical first step in exploring these and other potential therapeutic areas for this compound.

Hypothetical Signaling Pathway Modulation:

To guide initial in vivo studies, a hypothetical signaling pathway that could be modulated by this compound is presented below. This is a speculative model to illustrate a potential mechanism of action that could be investigated once a viable formulation is established.

G cluster_membrane Cell Membrane Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Initiates Signaling Cascade Compound This compound Compound->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Transcription Response Cellular Response Gene->Response

A hypothetical signaling pathway potentially modulated by this compound.

Pre-formulation Studies

Prior to developing a full formulation, it is essential to characterize the physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Physical FormSolid
CAS Number356554-26-2
pKa (predicted)~4.5 (pyridinium ion)
logP (predicted)1.5 - 2.5
Aqueous SolubilityPredicted to be low (<0.1 mg/mL)

Formulation Development Workflow

The following diagram outlines the systematic approach to developing an in vivo formulation for a poorly soluble compound like this compound.

cluster_strategies Formulation Approaches start Start: Characterize Physicochemical Properties solubility_screen Solubility Screening in Various Excipients start->solubility_screen formulation_strategy Select Formulation Strategy solubility_screen->formulation_strategy cosolvent Co-solvent System formulation_strategy->cosolvent surfactant Surfactant-based System formulation_strategy->surfactant cyclodextrin Cyclodextrin Complexation formulation_strategy->cyclodextrin lipid Lipid-based System formulation_strategy->lipid prototype Develop Prototype Formulations cosolvent->prototype surfactant->prototype cyclodextrin->prototype lipid->prototype stability Assess Formulation Stability prototype->stability in_vivo_prep Prepare Dosing Solutions for In Vivo Studies stability->in_vivo_prep end End: In Vivo Dosing and PK/PD Analysis in_vivo_prep->end

Workflow for in vivo formulation development of a poorly soluble compound.

Experimental Protocols

The following protocols provide a general methodology for the formulation development of this compound.

Protocol 1: Solubility Screening

Objective: To determine the solubility of this compound in a range of pharmaceutically acceptable excipients.

Materials:

  • This compound

  • A selection of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)

  • A selection of surfactants (e.g., Tween® 80, Cremophor® EL, Solutol® HS 15)

  • A selection of cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • A selection of lipids (e.g., Labrasol®, Capryol® 90)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vials, magnetic stirrer, analytical balance, HPLC-UV

Method:

  • Prepare saturated solutions by adding an excess of this compound to each excipient in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Table 2: Hypothetical Solubility Data for this compound

ExcipientSolubility (mg/mL)
Water< 0.01
PBS, pH 7.4< 0.01
Ethanol15.2
Propylene Glycol25.8
PEG 40055.3
10% Tween® 80 in water1.5
20% HP-β-CD in water8.7
Labrasol®42.1
Protocol 2: Formulation Preparation (Co-solvent System)

Objective: To prepare a co-solvent based formulation for in vivo administration.

Materials:

  • This compound

  • PEG 400

  • Propylene Glycol

  • Saline (0.9% NaCl)

  • Volumetric flasks, magnetic stirrer

Method:

  • Weigh the required amount of this compound.

  • In a volumetric flask, dissolve the compound in a pre-determined ratio of PEG 400 and Propylene Glycol (e.g., 40:10 v/v) with gentle stirring.

  • Once fully dissolved, add saline dropwise while stirring to reach the final desired concentration and vehicle composition (e.g., 40% PEG 400, 10% Propylene Glycol, 50% Saline).

  • Visually inspect the solution for any precipitation.

Table 3: Example of a Co-solvent Formulation

ComponentPercentage (v/v)Purpose
This compoundTarget Conc. (e.g., 5 mg/mL)Active Agent
PEG 40040%Co-solvent
Propylene Glycol10%Co-solvent
0.9% Saline50%Diluent
Protocol 3: Formulation Stability Assessment

Objective: To assess the physical and chemical stability of the prepared formulation.

Materials:

  • Prepared formulation of this compound

  • HPLC-UV system

  • pH meter

  • Light microscope

Method:

  • Store aliquots of the formulation at different conditions (e.g., 4°C and room temperature).

  • At specified time points (e.g., 0, 4, 8, 24 hours), analyze the samples for:

    • Visual Appearance: Check for precipitation, crystallization, or color change.

    • pH: Measure the pH of the formulation.

    • Chemical Purity: Use HPLC to determine the concentration of the active compound and detect any degradation products.

Table 4: Hypothetical Stability Data for a Co-solvent Formulation

Time (hours)Temperature (°C)Visual AppearanceConcentration (% of initial)
0Room TempClear Solution100%
4Room TempClear Solution99.8%
8Room TempClear Solution99.5%
24Room TempClear Solution98.9%
04Clear Solution100%
244Clear Solution100.1%

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The protocols and strategies outlined in this document provide a systematic approach to achieving a stable and effective formulation for preclinical studies. A thorough characterization of the compound's physicochemical properties, followed by a systematic screening of excipients and formulation types, will enable researchers to advance the in vivo investigation of this promising new chemical entity.

References

Application Notes and Protocols for the Derivatization of (5-Methyl-2-furyl)(pyridin-3-yl)methanol for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate chemical modification of bioactive molecules is a cornerstone of modern drug discovery and development. Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity, are fundamental to optimizing lead compounds into potent and selective drug candidates. The heterocyclic scaffold, (5-Methyl-2-furyl)(pyridin-3-yl)methanol, presents a promising starting point for such investigations. This molecule incorporates both a furan and a pyridine ring, moieties that are prevalent in numerous pharmacologically active agents. The secondary alcohol functional group serves as a convenient handle for introducing a diverse range of substituents, allowing for the systematic exploration of the chemical space around the core structure. Modifications at this position can significantly impact key drug-like properties such as potency, selectivity, solubility, metabolic stability, and pharmacokinetic profile.

This document provides detailed application notes and protocols for the derivatization of this compound via common and robust chemical transformations, namely esterification and etherification, including the versatile Mitsunobu reaction. These protocols are designed to be readily implemented in a standard medicinal chemistry laboratory. Furthermore, this guide presents a structured approach to tabulating and visualizing the resulting SAR data to facilitate the identification of key structural features that govern biological activity.

Data Presentation: Structure-Activity Relationship (SAR) Data

The following table provides representative SAR data for a series of furan- and pyridine-containing compounds, illustrating how structural modifications can influence biological activity against a specific kinase target. While not direct derivatives of this compound, these examples of furan-bearing pyrazolo[3,4-b]pyridines as CDK2 inhibitors and other furan derivatives with antiproliferative activity serve to demonstrate the principles of SAR.[1][2] The data is presented with IC50 values, which represent the concentration of the compound required to inhibit the activity of the biological target by 50%.

Compound IDR GroupTargetIC50 (µM)
1a -H (hydroxyl)CDK2> 50
1b -C(O)CH₃ (acetate)CDK225.3
1c -C(O)Ph (benzoate)CDK210.1
1d -CH₂Ph (benzyl ether)CDK25.2
1e -CH₂(4-F-Ph) (4-fluorobenzyl ether)CDK22.8
2a -H (hydroxyl)PI3Kγ15.7
2b -C(O)CH₂CH₃ (propionate)PI3Kγ8.2
2c -CH₃ (methyl ether)PI3Kγ4.5

Note: The data presented in this table is a representative example compiled from literature on analogous heterocyclic systems for illustrative purposes and does not represent experimentally determined values for direct derivatives of this compound.

Experimental Protocols

The following are detailed protocols for the derivatization of the hydroxyl group of this compound.

Protocol 1: Esterification via Acyl Chloride

This protocol describes the synthesis of an ester derivative of this compound using an acyl chloride.

Materials:

  • This compound

  • Acetyl chloride (or other desired acyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol outlines the synthesis of an ether derivative of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the target ether.

Protocol 3: Derivatization using the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry if a chiral center is present.[3][4][5]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Nucleophile (e.g., benzoic acid for esterification, or a phenol for etherification)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for acidic nucleophiles)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and the desired nucleophile (e.g., benzoic acid, 1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization from a suitable solvent if necessary.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Lead (5-Methyl-2-furyl) (pyridin-3-yl)methanol Derivatization Derivatization (Esterification, Etherification) Lead->Derivatization Chemical Reactions Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening Data Activity Data (e.g., IC50 values) Screening->Data SAR SAR Analysis Data->SAR New_Leads Optimized Leads SAR->New_Leads Design of New Derivatives

Caption: Workflow for SAR studies of this compound.

Derivatization_Strategies cluster_derivatives Derivatives Core This compound Ester Esters (-OC(O)R) Core->Ester Esterification Ether Ethers (-OR) Core->Ether Etherification Carbamate Carbamates (-OC(O)NR₂) Core->Carbamate Carbamoylation

Caption: Derivatization strategies for this compound.

References

Application Notes and Protocols for (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification:

  • IUPAC Name: (5-methylfuran-2-yl)-pyridin-3-ylmethanol[1]

  • Synonyms: (5-Methyl-2-furyl)(3-pyridinyl)methanol[1], (5-methylfuran-2-yl)(pyridin-3-yl)methanol[1]

  • CAS Number: 356554-26-2[1][2]

  • Molecular Formula: C₁₁H₁₁NO₂[2]

  • Molecular Weight: 189.21 g/mol [2]

These notes provide essential safety and handling information for (5-Methyl-2-furyl)(pyridin-3-yl)methanol, intended for use by qualified researchers in a laboratory setting. The compound is for research and development use only.[1][3] All available safety information indicates that this substance should be handled with care, employing appropriate personal protective equipment and engineering controls.

Safety and Hazard Information

This compound is classified as a hazardous chemical.[1][4] The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1] Exposure can lead to irritation of the skin, eyes, and respiratory system.[1]

GHS Classification:

  • Skin irritation (Category 2)[1]

  • Eye irritation (Category 2A)[1]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system[1]

  • Acute toxicity, Oral (Category 4) - Note: This classification is listed by one supplier, while the primary SDS does not specify it.

Symptoms of exposure may include redness, itching, and scaling of the skin, and redness or pain in the eyes.[1] Inhalation may cause irritation to the lungs and respiratory system.[1]

Quantitative Data Summary

Quantitative toxicological data such as LD50, ecotoxicity, persistence, and bioaccumulative potential are not available from the reviewed sources.[1] Similarly, occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established.[1] The table below summarizes the qualitative hazard information.

Hazard ClassificationGHS CategoryHazard StatementPictogramSignal Word
Skin Irritation2H315: Causes skin irritation[1]GHS07Warning[1]
Serious Eye Irritation2AH319: Causes serious eye irritation[1]GHS07Warning[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]GHS07Warning[1]
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning

Application Notes on Safe Handling and Storage

Strict adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Facilities must be equipped with an eyewash fountain and a safety shower in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Handling Practices:

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust or fumes.[1] Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling the material and before breaks.[1]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][4]

Storage Conditions:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents.[4]

  • Keep away from sources of ignition.[1]

  • Store in a locked-up location.[1]

Experimental Protocols

Protocol 1: General Laboratory Handling and Use
  • Preparation: Before handling, ensure all required PPE is worn correctly. Verify that the chemical fume hood and emergency equipment (eyewash, shower) are operational.

  • Dispensing: Transport the container to the fume hood. Open the container with care.[1] Weigh the required amount of the solid, minimizing the generation of dust.

  • Use: Add the compound to the reaction vessel or solvent within the fume hood.

  • Post-Handling: Tightly close the container and return it to its designated storage location.[1]

  • Cleanup: Decontaminate all surfaces and equipment used. Dispose of any contaminated materials according to the waste disposal protocol.

  • Personal Decontamination: Remove PPE and wash hands thoroughly with soap and water.[1]

Protocol 2: Emergency First Aid Procedures

Immediate action is required in case of exposure. Consult a physician and show them the Safety Data Sheet.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • If on Skin: Immediately flush the skin with running water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Wash clothing before reuse.[1] Obtain medical aid immediately.[1]

  • If in Eyes: Immediately flush the open eyes with plenty of running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting without medical advice.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor immediately.[1]

Protocol 3: Spill Containment and Cleanup
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorb: For a small spill, carefully sweep up or absorb the material with an inert substance (e.g., sand, vermiculite).[4] Avoid creating dust.

  • Collect: Place the absorbed material into a suitable, labeled container for disposal.[1][4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Dispose of the waste container according to institutional and local regulations.[1]

Protocol 4: Waste Disposal
  • All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[1][4]

  • Dispose of contents and container to an approved waste disposal plant.[1][4] Do not allow the product to enter drains, waterways, or soil.[1]

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

G cluster_prep Preparation cluster_handle Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Don Personal Protective Equipment (PPE) prep2 Verify Fume Hood & Safety Equipment prep1->prep2 handle1 Retrieve from Storage prep2->handle1 handle2 Weigh Compound (Minimize Dust) handle1->handle2 handle3 Use in Experiment handle2->handle3 clean1 Close Container & Return to Storage handle3->clean1 clean2 Clean Work Area & Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

Caption: A standard workflow for handling this compound.

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Exposure or Spill Occurs exp_skin Skin/Eye Contact start->exp_skin exp_inhale Inhalation start->exp_inhale spill_contain Evacuate & Ventilate start->spill_contain exp_skin_act Flush with water for 15 min Remove contaminated clothing exp_skin->exp_skin_act exp_inhale_act Move to fresh air Provide oxygen if needed exp_inhale->exp_inhale_act end_node Seek Immediate Medical Attention &/or Dispose of Waste Properly exp_skin_act->end_node exp_inhale_act->end_node spill_absorb Contain & Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect in Labeled Waste Container spill_absorb->spill_collect spill_collect->end_node

Caption: Emergency response workflow for exposure incidents and chemical spills.

Caption: Logic diagram for selecting appropriate Personal Protective Equipment (PPE).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (5-Methyl-2-furyl)(pyridin-3-yl)methanol synthesis. The primary synthetic route discussed is the Grignard reaction between 3-pyridylmagnesium bromide and 5-methyl-2-furaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Formation of Grignard Reagent (3-Pyridylmagnesium bromide) Presence of moisture in glassware, solvent, or on the surface of the magnesium turnings.Rigorously dry all glassware in an oven (e.g., overnight at 120°C) and assemble while hot under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, such as dry tetrahydrofuran (THF).
Passivated magnesium surface due to oxidation.Activate the magnesium turnings. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding the turnings in a dry mortar and pestle to expose a fresh surface.[1]
Low quality of 3-bromopyridine.Use freshly distilled or high-purity 3-bromopyridine.
Low Yield of this compound Inefficient Grignard reagent formation.Refer to the solutions for "Low or No Formation of Grignard Reagent". Consider titrating the Grignard reagent before use to determine its exact concentration.
Side reactions, such as Wurtz coupling of the Grignard reagent with unreacted 3-bromopyridine.Control the rate of addition of 3-bromopyridine to the magnesium suspension to maintain a low concentration of the halide.
The Grignard reagent is acting as a base and deprotonating the aldehyde at the methyl group.Perform the reaction at a low temperature (e.g., 0-5°C) to favor nucleophilic addition over deprotonation.
Degradation of the furan ring.Furan rings can be sensitive to acidic conditions. Use a neutral or slightly basic workup, such as a saturated aqueous solution of ammonium chloride, to quench the reaction.[2]
Presence of Impurities in the Final Product Unreacted 5-methyl-2-furaldehyde or 3-bromopyridine.Ensure the Grignard reagent is in slight excess (e.g., 1.1 to 1.2 equivalents). Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde.
Formation of a biphenyl-type byproduct (e.g., 3,3'-bipyridine) from Wurtz coupling.Optimize the formation of the Grignard reagent to minimize this side reaction.
The product is a dark, tarry substance.The product may be unstable and prone to polymerization or degradation, especially if exposed to air, light, or acid, or upon prolonged storage.[2] Purify the product promptly after synthesis and store it under an inert atmosphere at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this Grignard reaction?

A1: Anhydrous tetrahydrofuran (THF) is the recommended solvent. THF is effective at solvating and stabilizing the Grignard reagent.[3] Diethyl ether can also be used, but THF is generally preferred.

Q2: How can I activate the magnesium turnings for the Grignard reagent formation?

A2: Activation of magnesium is crucial for initiating the reaction. Common methods include:

  • Iodine: Add a single crystal of iodine to the flask with the magnesium turnings. The disappearance of the purple color is an indicator of activation.[1]

  • 1,2-Dibromoethane: Add a small amount (a few drops) of 1,2-dibromoethane. This reacts with the magnesium to form magnesium bromide and ethene, exposing a fresh metal surface.[1]

  • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar under an inert atmosphere before adding them to the reaction flask.[1]

Q3: What are the optimal temperature conditions for the reaction?

A3: The formation of the Grignard reagent can be initiated at room temperature and may require gentle heating to sustain the reaction. However, the subsequent addition of 5-methyl-2-furaldehyde should be carried out at a reduced temperature, typically between 0°C and 5°C, to minimize side reactions.[2]

Q4: How should the reaction be quenched?

A4: The reaction should be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the reaction mixture in an ice bath.[2] This provides a mildly acidic proton source to protonate the alkoxide intermediate without causing degradation of the acid-sensitive furan ring.

Q5: What is the recommended method for purifying the final product?

A5: Purification is typically achieved by column chromatography on silica gel.[2] A gradient of ethyl acetate in hexanes is a common eluent system for similar compounds.

Q6: How should the purified this compound be stored?

A6: Similar furan-containing alcohols can be unstable and may darken over time.[2] It is advisable to store the purified product under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a freezer) and protected from light.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar, high-yield synthesis of furan-2-yl(phenyl)methanol.[2]

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 3-Bromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • 5-Methyl-2-furaldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent (3-Pyridylmagnesium bromide):

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 3-bromopyridine solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

    • Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 5-Methyl-2-furaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0-5°C using an ice-water bath.

    • Dissolve 5-methyl-2-furaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the 5-methyl-2-furaldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back down to 0-5°C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Addition cluster_workup Work-up & Purification mg Mg Turnings + I₂ Crystal grignard 3-Pyridylmagnesium Bromide Solution mg->grignard Add 3-Bromopyridine dropwise thf1 Anhydrous THF thf1->mg bromo 3-Bromopyridine in THF bromo->mg reaction_mix Reaction Mixture grignard->reaction_mix aldehyde 5-Methyl-2-furaldehyde in THF aldehyde->reaction_mix Add dropwise at 0-5°C quench Quench with sat. NH₄Cl(aq) reaction_mix->quench extract Extract with Ethyl Acetate quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_grignard_issue Grignard Formation Issues cluster_reaction_issue Reaction Condition Issues cluster_workup_issue Work-up & Purification Issues start Low Product Yield grignard_check Did the Grignard reaction initiate? start->grignard_check no_init No Initiation grignard_check->no_init No side_reactions High level of side products? grignard_check->side_reactions Yes activate_mg Activate Mg (I₂, heat, etc.) no_init->activate_mg dry_reagents Ensure anhydrous conditions no_init->dry_reagents yes_side Yes side_reactions->yes_side Yes degradation Product degradation during work-up? side_reactions->degradation No lower_temp Lower reaction temperature (0-5°C) yes_side->lower_temp slow_addition Slower addition of aldehyde yes_side->slow_addition yes_degrade Yes degradation->yes_degrade Yes neutral_workup Use neutral quench (sat. NH₄Cl) yes_degrade->neutral_workup prompt_purify Purify product promptly yes_degrade->prompt_purify

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of (5-Methyl-2-furyl)(pyridin-3-yl)methanol in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Methyl-2-furyl)(pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in Dimethyl Sulfoxide (DMSO). Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and ensure the success of your experiments.

Understanding the Challenge: Why Might this compound Have Low Solubility in DMSO?

This compound is a heterocyclic compound containing both a furan and a pyridine ring. While DMSO is a powerful and widely used solvent, some heterocyclic compounds, particularly those with aromatic character, can exhibit limited solubility.[1] Factors that can contribute to poor solubility in DMSO include strong intermolecular forces in the solid state (high crystal lattice energy) and the specific interactions between the solute and the solvent molecules. For instance, aromatic six-membered heterocyclic compounds are often overrepresented among molecules with low DMSO solubility.[1]

To effectively troubleshoot solubility issues, it's helpful to have an understanding of the physicochemical properties of the compound. While experimental data for this compound is limited, we can infer some properties from its structure and from related compounds.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound5-Methylfurfuryl alcohol (Related Compound)Reference
Molecular Formula C₁₁H₁₁NO₂C₆H₈O₂[2]
Molecular Weight 189.21 g/mol 112.13 g/mol [2]
logP (estimated) ~1.5 - 2.50.656 (est.)[3][4]
pKa (estimated) Pyridine nitrogen: ~4-5 (basic)-Inferred
Form SolidLiquid[2]

The estimated logP value suggests that the compound has moderate lipophilicity. The pyridine nitrogen provides a basic center, which means its ionization state, and therefore solubility, will be pH-dependent.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This troubleshooting guide is designed to provide a systematic approach to resolving the solubility challenges of this compound in DMSO.

graph TD { A[Start: Compound does not dissolve in DMSO] --> B{Have you tried gentle heating and sonication?}; B -- No --> C[Apply gentle heat (30-40°C) and sonicate for 10-15 minutes]; C --> D{Is the compound now dissolved?}; B -- Yes --> D; D -- Yes --> E[Solution is ready for use. Monitor for precipitation.]; D -- No --> F{Consider using a co-solvent.}; F --> G[Prepare a stock solution in a minimal amount of a stronger organic solvent (e.g., DMF, NMP) and dilute with DMSO]; G --> H{Is the compound now dissolved?}; H -- Yes --> I[Solution is ready. Note the final co-solvent concentration.]; H -- No --> J{Is pH modification an option for your experiment?}; J -- Yes --> K[Explore pH adjustment by adding a small amount of acid]; K --> L{Did pH adjustment improve solubility?}; L -- Yes --> M[Solution is ready. Record the final pH.]; L -- No --> N{Consider advanced techniques}; J -- No --> N; N --> O[Explore salt formation or solid dispersion techniques]; } Caption: Troubleshooting decision tree for solubility issues.

Q1: My this compound is not dissolving in DMSO at my desired concentration. What should I do first?

Before exploring more complex methods, ensure you have attempted basic physical solubilization techniques.

  • Gentle Heating: Gently warm the solution to 30-40°C. An increase in temperature can often significantly improve the solubility of a compound.[5]

  • Sonication: Use a sonicator bath for 10-15 minutes. The ultrasonic waves can help to break down the crystal lattice of the solid and enhance dissolution.

Q2: I've tried heating and sonication, but the compound still won't dissolve completely. What's the next step?

If physical methods are insufficient, the use of a co-solvent can be an effective strategy. Co-solvents can alter the polarity of the solvent system, which can enhance the solubility of your compound.[6]

  • Recommended Co-solvents:

    • N,N-Dimethylformamide (DMF): A strong polar aprotic solvent that can often dissolve compounds that are poorly soluble in DMSO.

    • N-Methyl-2-pyrrolidone (NMP): Another powerful polar aprotic solvent.

    • Water: In some cases, adding a small percentage of water to DMSO can increase the solubility of certain compounds.[7]

  • Protocol for Using a Co-solvent:

    • Attempt to dissolve the compound in a minimal amount of the chosen co-solvent (e.g., DMF or NMP).

    • Once dissolved, slowly add DMSO to reach your final desired concentration.

    • Always note the final percentage of the co-solvent in your solution, as it may affect your downstream experiments. It is recommended to keep the co-solvent concentration as low as possible.

Q3: Co-solvents are not working or are incompatible with my assay. Are there other options?

Given that this compound contains a basic pyridine ring, its solubility is likely to be pH-dependent. Adjusting the pH of the solution can be a highly effective method to increase solubility.

  • Mechanism: The pyridine nitrogen can be protonated at acidic pH, forming a more soluble salt.

  • Protocol for pH Adjustment:

    • Prepare a stock solution of a suitable acid (e.g., 1 M HCl in an appropriate solvent).

    • While stirring your suspension of the compound in DMSO, add the acid dropwise.

    • Monitor the solution for dissolution of the solid.

    • Once the compound is dissolved, record the final pH of the solution. Be mindful that a significant change in pH may impact your experimental system.

Q4: I have tried all the above methods, and I am still facing solubility issues. What are the more advanced techniques I can consider?

If standard methods fail, you may need to consider more advanced formulation strategies. These methods often require more effort but can be very effective for particularly challenging compounds.

  • Salt Formation: Synthesizing a salt of your compound can dramatically improve its solubility.[8] Given the basic pyridine moiety, you can form a salt by reacting it with a suitable acid. This is often done in a separate synthetic step.

  • Solid Dispersions: This technique involves dispersing the compound in a solid matrix at a molecular level.[9] This can be achieved through methods like hot-melt extrusion or spray drying, which can result in an amorphous solid dispersion with an increased dissolution rate.

Frequently Asked Questions (FAQs)

Q: What is the maximum recommended concentration of DMSO in cell-based assays?

A: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid cytotoxicity.[10] It is always recommended to perform a vehicle control to assess the effect of the solvent on your specific cell line.

Q: Can I use water as a co-solvent with DMSO?

A: Yes, for some compounds, adding a small amount of water to DMSO can enhance solubility. This is because the water can interact with the polar groups of the compound, while the DMSO interacts with the non-polar parts. However, for other compounds, the addition of water (an anti-solvent) can cause precipitation. It is best to test this empirically on a small scale.[7]

Q: How does temperature affect the solubility of compounds in DMSO?

A: Generally, the solubility of solids in liquids increases with temperature.[5] Therefore, gentle heating can be a useful first step. However, it is important to be aware of the thermal stability of your compound and to avoid high temperatures that could cause degradation. The stability of compounds in DMSO at room temperature can decrease over time, so it is best to prepare fresh solutions when possible.[11]

Q: Are there any alternatives to DMSO for preparing stock solutions?

A: Yes, other polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) can be used. However, their compatibility with your specific assay must be verified. For some applications, co-solvent systems with ethanol or polyethylene glycols (PEGs) might also be suitable.[12]

Experimental Protocols

Protocol 1: General Workflow for Solubility Determination

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in DMSO.

graph G { node [shape=box]; A [label="Weigh excess compound into a vial"]; B [label="Add a known volume of DMSO"]; C [label="Equilibrate at a constant temperature with agitation (e.g., 24-48 hours)"]; D [label="Centrifuge to pellet undissolved solid"]; E [label="Carefully collect the supernatant"]; F [label="Analyze the concentration of the compound in the supernatant (e.g., by HPLC-UV)"]; A -> B -> C -> D -> E -> F; } Caption: Experimental workflow for equilibrium solubility determination.

Protocol 2: Preparation of a Salt of this compound

This is a general procedure for the preparation of a hydrochloride salt to improve aqueous and potentially DMSO solubility.

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution of the compound.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with the organic solvent to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum.

  • Solubility Testing: Test the solubility of the resulting salt in DMSO.

References

stability testing of (5-Methyl-2-furyl)(pyridin-3-yl)methanol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting stability testing of (5-Methyl-2-furyl)(pyridin-3-yl)methanol.

Troubleshooting Guide

This guide addresses common issues that may arise during the stability testing of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Rapid Degradation Under All Stress Conditions The compound may be inherently unstable. Stress conditions may be too harsh.Reduce the concentration of stressing agents (e.g., acid, base, oxidant). Lower the temperature for thermal degradation studies. Shorten the duration of stress exposure.
No Degradation Observed Stress conditions may not be stringent enough. The analytical method may not be stability-indicating.Increase the concentration of stressing agents, temperature, or exposure time. Ensure the analytical method (e.g., HPLC) can separate the parent compound from potential degradation products. Check the specificity of the detector wavelength.
Poor Peak Shape in HPLC Analysis Inappropriate mobile phase pH. Column degradation. Sample overload.Adjust the mobile phase pH to ensure the compound is in a single ionic form. Use a new column or a different stationary phase. Reduce the injection volume or sample concentration.
Emergence of Unexpected Peaks Contamination from solvents, reagents, or sample handling. Secondary degradation of primary degradation products.Analyze blank samples (placebo without the active pharmaceutical ingredient) under the same stress conditions. Use high-purity solvents and reagents. Analyze samples at multiple time points to distinguish between primary and secondary degradants.[1]
Inconsistent Results Between Replicate Experiments Inaccurate sample preparation. Fluctuation in experimental conditions (e.g., temperature, light exposure). Instrumental variability.Ensure precise and consistent sample preparation techniques. Carefully control and monitor all experimental parameters. Perform system suitability tests before each analytical run to ensure instrument performance.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Q2: Which analytical techniques are most suitable for stability testing of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique for quantifying the parent compound and its degradation products.[4] Coupling HPLC with Mass Spectrometry (LC-MS) is highly advantageous for the identification and structural elucidation of unknown degradants.[5][6]

Q3: What are the typical forced degradation conditions for a compound like this?

A3: Forced degradation studies, also known as stress testing, are crucial for understanding the stability of a molecule.[7] Recommended conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[6][8]

Q4: How do I develop a stability-indicating analytical method?

A4: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. To develop such a method, you should:

  • Perform forced degradation studies to generate degradation products.[9]

  • Develop an HPLC method that provides good separation between the parent peak and all degradation product peaks.

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Q5: What should I do if a significant degradation product is observed?

A5: Any degradation product present at a significant level should be identified and characterized.[9] This typically involves isolating the degradant and using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[4] The toxicological potential of significant degradants should also be evaluated.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Illustrative HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The following tables present hypothetical data to illustrate how the results of a stability study might be summarized.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradation Products Major Degradant (Retention Time)
0.1 M HCl, 60°C, 24h15.228.5 min
0.1 M NaOH, 60°C, 24h8.719.2 min
3% H₂O₂, RT, 24h25.437.1 min
Heat, 80°C, 48h5.118.5 min
Photolytic11.8210.1 min

Table 2: Stability of this compound at 40°C / 75% RH

Time Point (Months) Assay (% of Initial) Total Degradation Products (%) Appearance
0100.0< 0.1White to off-white solid
199.50.5No change
398.21.8No change
696.83.2Slight yellowing

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Identification sampling->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_acid Acid-Catalyzed Degradation parent (5-Methyl-2-furyl) (pyridin-3-yl)methanol oxidized_intermediate Furan Endoperoxide (Intermediate) parent->oxidized_intermediate [O] polymerization Polymerization Products parent->polymerization H+ ring_opened Ring-Opened Products (e.g., dicarbonyls) oxidized_intermediate->ring_opened Rearrangement

Caption: Plausible degradation pathways for the furan moiety.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Methylfuran and Pyridine Moieties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed cross-coupling of 5-methylfuran and pyridine moieties. The inherent electronic differences between the electron-rich furan ring and the electron-deficient pyridine ring present unique challenges that require careful optimization of reaction conditions.

Core Concepts: A Tale of Two Rings

The successful coupling of a 5-methylfuran (an electron-rich π-excessive heterocycle) with a pyridine (an electron-deficient π-deficient heterocycle) is a non-trivial synthetic challenge. The pyridine nitrogen's lone pair can coordinate to and inhibit the palladium catalyst, a well-documented issue often called the "2-pyridyl problem" when coupling at the C2 position.[1][2] Standard protocols often fail, leading to low yields, catalyst deactivation, or undesired side reactions.[3]

Two primary palladium-catalyzed strategies are typically employed for this transformation:

  • Suzuki-Miyaura Coupling : This reaction joins an organoboron compound (e.g., 5-methylfuran-2-boronic acid) with an organohalide (e.g., 2-bromopyridine). It is highly versatile but requires pre-functionalization and careful control to prevent side reactions like protodeboronation.[4][5]

  • Direct C-H Arylation : A more atom-economical approach where a C-H bond on one partner (typically the furan) is directly coupled with an organohalide (the pyridine).[6] This avoids the synthesis of organoboron reagents but introduces challenges in controlling regioselectivity.[7]

Both pathways proceed through a similar Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, a key bond-forming step (transmetalation or C-H activation), and reductive elimination.[8][9] Understanding the nuances of each step is critical for troubleshooting.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Problem: Low to No Product Formation (<10% Yield)

Question: My reaction has failed or is showing very low conversion of the starting materials. I've tried standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water), but it's not working. What is the primary point of failure?

Answer: Low conversion is the most common issue and typically points to an inactive catalytic cycle. The root cause is often catalyst deactivation by the pyridine substrate or suboptimal conditions for the key transmetalation/C-H activation step.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The pyridine lone pair can irreversibly bind to the palladium center, effectively poisoning the catalyst.[1][10] This is especially severe with 2-halopyridines.

    • Solution 1: Employ Bulky, Electron-Rich Ligands. Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Switch to modern biaryl monophosphine ligands (i.e., "Buchwald ligands") such as SPhos, XPhos, or the dialkylphosphine ligand PCy₃.[11] These ligands are both bulky—which sterically discourages pyridine binding—and electron-rich, which promotes the crucial, often rate-limiting, reductive elimination step.[4][12]

    • Solution 2: Use a Pre-formed Catalyst. Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd(II) pre-catalyst that incorporates a bulky ligand (e.g., XPhos Pd G3). These are often more stable and efficient at initiating the catalytic cycle.[3]

  • Inefficient Transmetalation (Suzuki Coupling): The transfer of the furan moiety from boron to palladium can be sluggish.

    • Solution 1: Re-evaluate Your Base. The base's role is to activate the boronic acid, forming a more nucleophilic "ate" complex.[4] A weak base like NaHCO₃ may be insufficient. A strong, non-aqueous base like K₃PO₄ or Cs₂CO₃ is often more effective, particularly for challenging substrates.[10][13] Ensure the base is finely powdered and dry.

    • Solution 2: Switch to a Boronic Ester. Heteroaryl boronic acids can be unstable and prone to decomposition (protodeboronation).[10][14] 5-Methylfuran-2-boronic acid pinacol ester (a BPin ester) is significantly more stable and often provides more reproducible results.

  • Poor C-H Activation Conditions (Direct Arylation): This step is highly sensitive to the reaction environment.

    • Solution: Add a Carboxylic Acid Additive. For direct C-H arylation, the mechanism often involves a concerted metalation-deprotonation (CMD) pathway. The addition of pivalic acid (PivOH) is frequently crucial, as it can act as a proton shuttle and facilitate the C-H cleavage step.[15]

Problem: Significant Side Product Formation

Question: My reaction consumes the starting materials, but I'm isolating a mixture of products, primarily homocoupled boronic acid (furan-furan) and dehalogenated pyridine. How can I improve selectivity for the desired cross-coupled product?

Answer: The formation of these byproducts indicates that undesired reaction pathways are outcompeting the productive cross-coupling cycle. This is usually due to the presence of oxygen or suboptimal reaction kinetics.

Potential Causes & Step-by-Step Solutions:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can promote the oxidative homocoupling of boronic acids.[10]

    • Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly deoxygenated. The most effective method is three freeze-pump-thaw cycles. A less rigorous but often sufficient method is to sparge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes before adding it to the reaction flask, which contains the solid reagents.[10] Always maintain a positive pressure of inert gas throughout the reaction.

  • Protodeboronation or Dehalogenation: This occurs when the boronic acid or aryl halide, respectively, is quenched by a proton source before cross-coupling can occur. This is often exacerbated by high temperatures and aqueous bases.[1][16]

    • Solution 1: Use Anhydrous Conditions. If possible, switch to a purely anhydrous solvent system (e.g., dry dioxane, THF, or toluene) with a compatible base like K₃PO₄. This minimizes the primary proton source.

    • Solution 2: Lower the Reaction Temperature. High temperatures can accelerate decomposition pathways. Once you identify an effective catalyst system, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[14]

    • Solution 3: Use More Stable Coupling Partners. As mentioned before, boronic esters are more resistant to protodeboronation than boronic acids.[10]

Data & Condition Screening Tables

For a systematic approach to optimization, screen key reaction parameters. The tables below provide a starting point based on established literature for challenging heterocyclic couplings.

Table 1: Catalyst & Ligand Screening for Furan-Pyridine Coupling

Catalyst (mol%) Ligand (mol%) Typical Use Case & Rationale Source(s)
Pd₂(dba)₃ (1-2%) XPhos (2-4%) Excellent for electron-deficient halides (pyridines). Bulky ligand stabilizes the catalyst and promotes reductive elimination. [11]
Pd(OAc)₂ (2-5%) SPhos (4-10%) Another highly active Buchwald system, effective for a broad range of heterocyclic couplings. [10]
PdCl₂(dppf) (3-5%) - A reliable, general-purpose catalyst. May work for less challenging substrates (e.g., 3- or 4-halopyridines) but can fail with 2-halopyridines. [17]
Pd(PPh₃)₄ (5%) - "Classical" catalyst. Often sluggish or inactive for this transformation due to pyridine inhibition. Included as a baseline. [13][16]

| Pd(OAc)₂ (2-5%) | PCy₃·HBF₄ (4-10%) | Tricyclohexylphosphine is a bulky, electron-rich ligand often used in direct C-H arylation. |[7][11] |

Table 2: Base & Solvent Selection Guide

Base (Equivalents) Solvent System Characteristics & Best Use Source(s)
K₂CO₃ (2-3) Dioxane / H₂O (4:1) Standard, cost-effective choice. The water is needed to dissolve the inorganic base but can promote protodeboronation. [17][18]
K₃PO₄ (2-3) Toluene or Dioxane Strong, anhydrous-compatible base. Excellent for preventing protodeboronation and often effective for sluggish couplings. [3][13]
Cs₂CO₃ (2-3) Dioxane or THF Highly soluble and effective base, often provides superior yields for difficult couplings but is more expensive. [10][14]

| KOAc (2-3) | DMAc or DMF | Potassium acetate is a weaker base, often preferred for direct C-H arylation to avoid substrate decomposition. |[7][15] |

Diagrams: Visualizing the Process

Catalytic Cycle and Troubleshooting Logic

The following diagrams illustrate the fundamental reaction mechanism and a logical workflow for addressing common experimental failures.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa Pyridine-X (Ar¹-X) pd2_complex Ar¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm Furan-B(OR)₂ (Ar²-M) + Base pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) re->product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Reaction Failure (Low Yield / No Product) q1 Is Starting Material Consumed? start->q1 no_consum No q1->no_consum No yes_consum Yes q1->yes_consum Yes cause1 Cause: Inactive Catalyst or Reaction Conditions sol1 Solution: 1. Use Bulky Ligand (XPhos, SPhos) 2. Change Base (K₃PO₄, Cs₂CO₃) 3. Check Reagent Quality 4. Ensure Anaerobic Setup cause1->sol1 q2 Are Side Products Dominant? yes_side Yes q2->yes_side Yes no_side No q2->no_side No cause2 Cause: Homocoupling or Decomposition sol2 Solution: 1. Rigorously Degas Solvents 2. Use Anhydrous Conditions 3. Lower Reaction Temperature 4. Use Boronic Ester (BPin) cause2->sol2 cause3 Cause: Poor Isolation or Product Instability sol3 Solution: 1. Optimize Workup/Purification 2. Check Product Stability under Reaction Conditions cause3->sol3

Caption: Decision tree for troubleshooting common furan-pyridine coupling failures.

Frequently Asked Questions (FAQs)

Q1: Suzuki-Miyaura vs. Direct C-H Arylation: Which method should I choose for my synthesis? A1: The choice depends on your specific goals and available starting materials.

  • Choose Suzuki-Miyaura if: You require absolute regiochemical control. The positions of the boron and halide functionalities dictate the final bond. This method is also more established and has a broader literature base for troubleshooting.[4][11] The main drawback is the need to synthesize and handle potentially unstable boronic acid/ester intermediates.

  • Choose Direct C-H Arylation if: You prioritize atom economy and a "greener" synthetic route.[6] This approach avoids pre-functionalization of the furan partner. However, you may face challenges with regioselectivity, as the reaction might occur at different C-H bonds on the furan ring. For 5-methylfuran, arylation typically occurs at the C2 position due to its higher acidity and steric accessibility, but mixtures can occur.[7]

Q2: How critical is it to run the reaction under an inert atmosphere? A2: It is absolutely critical for reproducibility and high yields. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by atmospheric oxygen. Furthermore, oxygen is known to promote the undesirable homocoupling of boronic acid reagents, which consumes your starting material and complicates purification.[10] Always use proper inert gas techniques (Schlenk line or glovebox) and degassed solvents.

Q3: Can microwave irradiation improve my reaction? A3: Yes, microwave-assisted heating can be highly effective. It often dramatically reduces reaction times from hours to minutes and can improve yields by minimizing the thermal decomposition of sensitive reagents.[19] The rapid and uniform heating provided by a microwave reactor can overcome kinetic barriers more efficiently than a conventional oil bath. If you have access to a microwave reactor, it is an excellent parameter to screen during optimization.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative, generalized procedure and must be optimized for your specific substrates.

Materials:

  • Halopyridine (1.0 eq.)

  • 5-Methylfuran-2-boronic acid pinacol ester (1.2 - 1.5 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq., finely ground and dried)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Reaction Setup (Inert Atmosphere): To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the halopyridine, 5-methylfuran-2-boronic acid pinacol ester, base, and palladium pre-catalyst.

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base. Extract the aqueous layer, combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

identification of synthesis byproducts of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential synthesis byproducts of (5-Methyl-2-furyl)(pyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: My final product is a dark-colored oil or tar instead of the expected solid. What could be the cause?

A1: Discoloration and tar formation are common issues when working with furan-containing compounds, which can be unstable.[1] This could be due to:

  • Oxidation: The furan ring is susceptible to oxidation, leading to colored impurities. Ensure your reaction and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Acid-catalyzed polymerization: Trace amounts of acid can cause furan rings to polymerize. Ensure all glassware is free of acidic residues and consider using a non-acidic workup or adding a mild base during purification.

  • Instability of the starting material: 5-Methyl-2-furaldehyde can degrade over time, especially if not stored properly. It is recommended to use freshly distilled or purified aldehyde for the best results.[1]

Q2: I'm observing unexpected peaks in my NMR spectrum. What are some likely impurities?

A2: Unexpected peaks can arise from several sources. Based on common synthetic routes, such as the addition of a pyridinyl organometallic reagent to 5-methyl-2-furaldehyde, potential byproducts include:

  • Unreacted starting materials: Residual 5-methyl-2-furaldehyde or the pyridine precursor.

  • Over-reduction or oxidation products: Depending on the reagents and conditions, the alcohol product could be oxidized to the corresponding ketone, or the aldehyde could be reduced to 5-methyl-2-furanmethanol.

  • Homocoupling products: If a Grignard or organolithium reagent of 3-bromopyridine is used, homocoupling to form 3,3'-bipyridine can occur.

Q3: My mass spectrometry results show a peak with a higher mass than my product. What could this be?

A3: A higher mass peak could indicate a dimer or an adduct. For example, two molecules of a reactive intermediate could combine. It is also possible that an adduct with a solvent molecule or a reagent has formed.

Q4: The yield of my reaction is consistently low. What are some strategies to improve it?

A4: Low yields can be attributed to several factors:

  • Purity of reagents: Ensure the purity of your starting materials, especially the organometallic reagent and the aldehyde.

  • Reaction conditions: Temperature control is critical in organometallic additions. Running the reaction at too high a temperature can lead to side reactions.

  • Moisture: Grignard and organolithium reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Purification losses: The product may be partially lost during extraction or chromatography. Optimize your purification procedure to minimize these losses.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Table of Potential Byproducts and Their Characteristics
Byproduct Name Molecular Weight ( g/mol ) Potential Origin Key Spectroscopic Features
5-Methyl-2-furaldehyde110.11Unreacted starting materialAldehyde proton in 1H NMR (~9.5 ppm), carbonyl peak in 13C NMR (~177 ppm)
3-Bromopyridine157.99Unreacted starting materialCharacteristic aromatic splitting pattern for a 3-substituted pyridine in 1H NMR
3,3'-Bipyridine156.18Homocoupling of pyridinyl Grignard reagentSymmetrical aromatic signals in 1H NMR
(5-Methyl-2-furyl)(pyridin-3-yl)methanone187.19Oxidation of the final productAbsence of the alcohol proton in 1H NMR, presence of a ketone carbonyl in 13C NMR (~180-190 ppm)
5-Methyl-2-furanmethanol112.13Reduction of 5-methyl-2-furaldehydeAbsence of pyridine signals in NMR

Experimental Protocols

General Analytical HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.

Standard GC-MS Method for Volatile Impurity Identification
  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.

Byproduct Identification Workflow

The following diagram illustrates a logical workflow for identifying unknown byproducts in your synthesis.

Byproduct_Identification_Workflow Byproduct Identification Workflow start Unexpected Result (e.g., extra peak in NMR/LC-MS) check_sm Analyze Starting Materials (NMR, GC-MS) start->check_sm literature Consult Literature for Analogous Reactions start->literature identify_sm Impurity is Unreacted Starting Material check_sm->identify_sm isolate Isolate Impurity (Prep-HPLC, Column Chromatography) literature->isolate structure Structure Elucidation (NMR, MS, IR) isolate->structure identify_bp Impurity is a Byproduct structure->identify_bp optimize Optimize Reaction Conditions (e.g., temperature, purity) identify_sm->optimize identify_bp->optimize

Caption: A workflow for identifying and addressing the presence of byproducts.

References

minimizing degradation of (5-Methyl-2-furyl)(pyridin-3-yl)methanol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of (5-Methyl-2-furyl)(pyridin-3-yl)methanol during analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are anticipated to be acid-catalyzed hydrolysis of the furan ring and photodegradation of the pyridine ring. The furan moiety is susceptible to ring-opening under acidic conditions, a reaction that is often accelerated by heat.[1][2] The pyridine ring can be sensitive to UV light, potentially leading to photolytic degradation.[3][4][5]

Q2: What pH range is recommended for working with this compound?

A2: To minimize acid-catalyzed degradation of the furan ring, it is advisable to maintain a pH between 5 and 10.[1] Strongly acidic conditions (pH < 5) should be avoided, as they can lead to rapid degradation.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the rate of degradation, particularly the acid-catalyzed opening of the furan ring.[1] Therefore, it is recommended to perform experiments at controlled, and if possible, reduced temperatures.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a pyridine ring can be susceptible to photodegradation upon exposure to UV light.[3][4][5] It is recommended to protect solutions of this compound from light by using amber vials or by working in a light-controlled environment.

Q5: What solvents are recommended for dissolving and storing this compound?

A5: For short-term storage and in assays, polar aprotic solvents such as dimethylformamide (DMF) may offer a stabilizing effect on the furan ring.[1] If aqueous solutions are necessary, ensure the pH is within the stable range (pH 5-10).

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my compound in my assay, especially when using acidic mobile phases for chromatography.

  • Question: How can I prevent degradation during chromatographic analysis with acidic mobile phases?

  • Answer:

    • Modify pH: If possible, adjust the mobile phase to a milder pH (closer to neutral) while still achieving adequate separation.

    • Lower Temperature: Use a cooled autosampler and column compartment to reduce the rate of degradation.

    • Reduce Exposure Time: Minimize the time the sample is in contact with the acidic mobile phase before injection.

    • Alternative Chromatography: Consider alternative chromatographic techniques that do not require acidic mobile phases, such as supercritical fluid chromatography (SFC) or gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

Issue 2: My sample appears to degrade even when stored in the freezer.

  • Question: What are the optimal storage conditions for stock solutions of this compound?

  • Answer:

    • Solvent Choice: Store the compound in a high-quality polar aprotic solvent like DMF or DMSO.

    • pH of Aqueous Solutions: If storing in an aqueous buffer, ensure the pH is between 5 and 10.

    • Temperature: Store at -20°C or lower.

    • Light Protection: Always store solutions in amber vials to protect from light.

    • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to prevent oxidation.

Issue 3: I am performing a forced degradation study and not seeing significant degradation under certain stress conditions.

  • Question: What conditions are recommended for a forced degradation study of this compound?

  • Answer: Forced degradation studies are designed to intentionally degrade the compound to understand its stability profile.[6][7][8] Recommended stress conditions include:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound and a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Exposing a solution to UV light (e.g., 254 nm) and visible light.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of this compound

ParameterConditionPotential Effect on StabilityRecommendation
pH < 5High risk of furan ring openingMaintain pH between 5 and 10
5 - 10Generally more stableOptimal pH range for assays
> 10Potential for base-catalyzed degradationUse with caution
Temperature ElevatedAccelerates degradationControl temperature, use lower temperatures when possible
Light UV ExposurePotential for photodegradationProtect samples from light
Solvent Polar Aprotic (e.g., DMF)May have a stabilizing effectRecommended for stock solutions
AqueouspH-dependent stabilityBuffer to pH 5-10

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method Development
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Protect the stock solution from light and store at -20°C.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample and 1 mL of the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water, pH adjusted to ~5 with ammonium formate) and mobile phase B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound).

    • Column Temperature: 30°C.

  • Data Analysis:

    • Analyze all stressed samples and the control.

    • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other.

    • Calculate the percentage of degradation in each stress condition.

Visualizations

cluster_degradation Degradation Pathways Compound (5-Methyl-2-furyl) (pyridin-3-yl)methanol Protonated_Furan Protonated Furan Intermediate Compound->Protonated_Furan Acid (H+) Photodegradation_Products Photodegradation Products Compound->Photodegradation_Products UV Light Ring_Opened Ring-Opened Dicarbonyl Products Protonated_Furan->Ring_Opened Nucleophilic Attack (e.g., H2O)

Caption: Potential degradation pathways for this compound.

Start Start: Compound Degradation Observed Check_pH Is pH < 5? Start->Check_pH Adjust_pH Adjust pH to 5-10 Check_pH->Adjust_pH Yes Check_Temp Is Temperature Elevated? Check_pH->Check_Temp No Adjust_pH->Check_Temp Lower_Temp Lower Assay Temperature Check_Temp->Lower_Temp Yes Check_Light Is Sample Exposed to Light? Check_Temp->Check_Light No Lower_Temp->Check_Light Protect_Light Use Amber Vials/ Protect from Light Check_Light->Protect_Light Yes Re-evaluate Re-evaluate Stability Check_Light->Re-evaluate No Protect_Light->Re-evaluate

Caption: Troubleshooting workflow for compound degradation in assays.

cluster_workflow Experimental Workflow for Stability Assessment Stock_Prep Prepare Stock Solution (Aprotic Solvent, Amber Vial) Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Stock_Prep->Forced_Deg HPLC_Dev Develop Stability-Indicating HPLC Method Forced_Deg->HPLC_Dev Analysis Analyze Stressed Samples and Controls HPLC_Dev->Analysis Data_Eval Evaluate Peak Purity and Quantify Degradants Analysis->Data_Eval

Caption: Workflow for developing a stability-indicating assay.

References

Technical Support Center: Refining Analytical Detection of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of (5-Methyl-2-furyl)(pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during experimental analysis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable results.

Introduction to this compound

This compound (MW: 189.21 g/mol ) is a heterocyclic compound containing furan, pyridine, and alcohol functional groups. Its unique structure, possessing both a basic nitrogen on the pyridine ring and a polar hydroxyl group, presents specific challenges and considerations for analytical method development. Whether you are quantifying it as an active pharmaceutical ingredient (API), monitoring it as a process impurity, or studying its degradation products, a well-developed, stability-indicating analytical method is crucial for ensuring data integrity and regulatory compliance.[1][2]

This guide focuses primarily on High-Performance Liquid Chromatography (HPLC) with UV detection, the most common and robust technique for this type of analyte.[3] We will also address considerations for Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[3] Reversed-Phase HPLC (RP-HPLC) is typically the method of choice for a molecule like this compound.

Frequently Asked Questions (HPLC)

Q1: My peak for the main analyte is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for this compound is most likely caused by secondary ionic interactions between the basic pyridine nitrogen and residual acidic silanols on the silica-based stationary phase of the column.[4] At mid-range pH, the silanols are deprotonated (Si-O⁻) and the pyridine is protonated (basic), leading to strong ionic attraction that slows a portion of the analyte molecules, causing the peak to tail.

Troubleshooting Steps:

  • Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or a phosphate buffer. This protonates the silanol groups (Si-OH), minimizing the ionic interaction and dramatically improving peak shape.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to shield the residual silanols. Using such a column is critical for analyzing basic compounds.[5]

  • Increase Buffer Strength: A higher concentration of buffer ions (e.g., 20-50 mM) can help to saturate the active sites on the stationary phase, further reducing secondary interactions.[4]

Q2: I'm observing peak fronting. What should I investigate?

A2: Peak fronting is typically a result of column overload or issues with the sample solvent.[4]

  • Column Overload: You may be injecting too much mass onto the column. The stationary phase becomes saturated, and the distribution equilibrium of the analyte between the mobile and stationary phases is distorted.

    • Solution: Reduce the concentration of your sample and reinject. If the peak shape improves, overload was the issue.

  • Sample Solvent (Diluent) Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., pure acetonitrile or methanol when the mobile phase is 30% acetonitrile), the sample band will not focus correctly at the head of the column.

    • Solution: Prepare your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[6]

Q3: My retention time is drifting to shorter or longer times with every injection. Why?

A3: Drifting retention times indicate that the system is not in equilibrium or that chromatographic conditions are changing.[5][7]

  • Insufficient Equilibration: The column requires sufficient time to equilibrate with the mobile phase before starting a sequence. For a new mobile phase, flushing with 10-20 column volumes is recommended.

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. Without a column oven, changes in ambient lab temperature can cause retention times to shift. A 1°C increase can decrease retention time by 1-2%.

    • Solution: Use a thermostatically controlled column compartment.

  • Mobile Phase Composition Change: If the mobile phase is prepared by mixing online, a malfunctioning pump proportioning valve can alter the composition.[6] Alternatively, volatile components (like acetonitrile) can evaporate from the mobile phase reservoir over time, changing the solvent strength.

    • Solution: Ensure the pump is functioning correctly. Prepare fresh mobile phase daily and keep reservoirs covered.

Q4: How do I achieve better resolution between my main peak and a closely eluting impurity?

A4: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of the separation.

  • Optimize Mobile Phase Strength: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will increase retention and may improve resolution for early-eluting peaks.

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders for analytes. If you are using acetonitrile, try substituting it with methanol (or vice versa) to alter selectivity.

  • Adjust pH: Changing the mobile phase pH can alter the ionization state of your analyte and impurities, which can have a significant impact on retention and selectivity.

  • Try a Different Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be needed. For this aromatic compound, a Phenyl-Hexyl phase could offer alternative selectivity through π-π interactions.

Troubleshooting Summary Table
IssueCommon Cause(s)Recommended Solution(s)
Peak Tailing Secondary interaction with silanols[4]Lower mobile phase pH to 2.5-3.5; Use a high-purity, end-capped column.
Peak Fronting Column overload; Sample solvent too strong[4]Reduce sample concentration; Dissolve sample in mobile phase.
Drifting Retention Temperature changes; Poor column equilibration[7]Use a column oven; Equilibrate column for 10-20 column volumes.
Poor Resolution Sub-optimal mobile phase or columnAdjust organic/aqueous ratio; Change organic modifier (ACN vs. MeOH); Try a different column phase.
High Backpressure Blocked frit or column; Buffer precipitation[5]Filter samples; Back-flush the column; Ensure buffer is soluble in the mobile phase.
GC-MS Method Considerations

While HPLC is the primary tool, GC-MS can be valuable for identifying volatile impurities or in specific applications. Furan derivatives are commonly analyzed by GC-MS.[8][9]

Frequently Asked Questions (GC-MS)

Q1: Is this compound suitable for GC-MS analysis?

A1: Direct analysis is possible but may be challenging. The polar hydroxyl (-OH) group can cause peak tailing due to interactions with active sites in the GC inlet and column. Thermal degradation in a hot inlet is also a risk. For robust, quantitative analysis, derivatization is often recommended.

Q2: What is derivatization and why would I use it?

A2: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a given analytical method. For this analyte, silylation (e.g., using BSTFA) would replace the active hydrogen on the alcohol group with a nonpolar trimethylsilyl (TMS) group. This increases volatility and thermal stability while reducing polarity, resulting in sharper, more symmetrical peaks and improved sensitivity.

Q3: What are the key parameters to optimize for a GC-MS method?

A3:

  • Inlet Temperature: Start with a lower temperature (e.g., 200-220 °C) to minimize the risk of thermal degradation and increase it incrementally.

  • Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, like a DB-5ms or HP-5ms) is a good starting point for separating the analyte from potential impurities.[8]

  • Oven Temperature Program: A temperature ramp is necessary to ensure good separation and efficient elution of the analyte. An initial hold at a low temperature followed by a ramp of 10-20 °C/min is a typical starting point.

  • Mass Spectrometer Mode: For initial identification, run in full scan mode to obtain the mass spectrum. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for superior sensitivity and selectivity.[8]

General Analytical FAQs

Q1: How should I prepare my standards and samples for analysis?

A1: Proper sample preparation is critical to avoid errors.[10]

  • Weighing: Use a calibrated analytical balance. For drug substance analysis, weights of 25-50 mg are common.[10]

  • Solvent Selection: Use a solvent that completely dissolves the analyte and is compatible with the analytical method. For RP-HPLC, a mixture of water and acetonitrile or methanol is common.

  • Volumetric Glassware: Use Class A volumetric flasks and pipettes for accurate dilutions.

  • Dissolution: Ensure complete dissolution using sonication or vortexing.[10]

  • Filtration: Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter compatible with your solvent to prevent particulates from damaging the HPLC column.[6]

Q2: What is a System Suitability Test (SST) and what are typical acceptance criteria?

A2: An SST is performed before any sample analysis to demonstrate that the chromatographic system is performing adequately.[11] It involves injecting a standard solution multiple times. According to ICH and USP guidelines, typical SST parameters and acceptance criteria for a pharmaceutical assay are:

  • Tailing Factor (Asymmetry): Must be ≤ 2.0.

  • Theoretical Plates (N): Should be > 2000.

  • Relative Standard Deviation (%RSD) of Peak Area: For 5 or 6 replicate injections, the %RSD should be ≤ 2.0%.[12]

Q3: How do I ensure my method is "stability-indicating"?

A3: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[2][13] To demonstrate this, forced degradation studies are performed. The drug substance is intentionally exposed to harsh conditions such as:

  • Acidic and basic hydrolysis

  • Oxidation (e.g., with hydrogen peroxide)

  • Heat (thermolysis)

  • Light (photolysis)

The analytical method must be able to separate the intact drug from any degradation products formed, proving its specificity.[3][14] This is a key requirement of regulatory bodies like the FDA and is described in ICH guidelines.[13][15]

Visualized Workflows and Diagrams

HPLC Method Development Workflow

MethodDevWorkflow cluster_prep 1. Preparation cluster_dev 2. Method Screening & Optimization cluster_val 3. Validation Prep Define Analytical Target Profile (ATP) ColScreen Column Screening (C18, Phenyl, etc.) Prep->ColScreen Initial Info StdPrep Prepare Standard & Sample Solutions MobPhase Mobile Phase Opt. (pH, Organic %, Modifier) ColScreen->MobPhase Select Best Column Gradient Gradient Optimization MobPhase->Gradient Fine-tune Separation SST System Suitability Test (SST) Gradient->SST Final Method ForcedDeg Forced Degradation (Specificity) SST->ForcedDeg System OK Validation Full Validation (per ICH Q2(R2)) ForcedDeg->Validation Method is Specific

Caption: A typical workflow for developing a stability-indicating HPLC method.

Troubleshooting Peak Shape Issues

TroubleshootingTree Start Poor Peak Shape Observed IsTailing Is the Peak Tailing? Start->IsTailing IsFronting Is the Peak Fronting? IsTailing->IsFronting No Sol_Tailing Cause: Secondary Silanol Interactions 1. Lower Mobile Phase pH (2.5-3.5) 2. Use High-Purity End-Capped Column 3. Increase Buffer Strength IsTailing->Sol_Tailing Yes IsSplit Is the Peak Split or Broad? IsFronting->IsSplit No Sol_Fronting Cause: Overload or Solvent Mismatch 1. Reduce Sample Concentration 2. Dissolve Sample in Mobile Phase IsFronting->Sol_Fronting Yes Sol_Split Cause: Column or Flow Path Issue 1. Check for Column Void (Replace Column) 2. Check for Clogged Frit/Tubing 3. Ensure Sample is Fully Dissolved IsSplit->Sol_Split Yes

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Exemplary Protocol: RP-HPLC Method for Assay

This protocol is a starting point and must be fully validated for its intended use according to ICH guidelines.[16][17]

1. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column High-Purity C18, 150 x 4.6 mm, 3.5 µmIndustry standard for small molecules; high purity minimizes tailing.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to protonate silanols and ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% B to 80% B over 15 minutesA gradient is often necessary to elute the main analyte and any impurities with good resolution.[1]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time and improves reproducibility.
Detection UV at 260 nmPyridine and furan rings provide strong UV absorbance. Scan analyte to find optimal wavelength.
Injection Vol. 5 µLA small volume helps maintain peak efficiency.

2. Standard Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

3. Sample Preparation

  • Prepare the sample to achieve a target concentration of approximately 100 µg/mL in the same diluent as the standard.

  • Filter the final solution through a 0.22 µm PVDF syringe filter before injection.

4. System Suitability and Analysis Sequence

  • Equilibrate the system until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover.

  • Make five replicate injections of the standard solution.

  • Verify that SST criteria are met (%RSD ≤ 2.0%, Tailing Factor ≤ 2.0).

  • Proceed with the analysis of samples.

References

Technical Support Center: Scaling Up Furan-Pyridine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furan-Pyridine Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning furan-pyridine synthesis from the laboratory bench to larger-scale production. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up furan-pyridine synthesis, particularly from furan-based starting materials like furfural?

A1: Scaling up furan-pyridine synthesis presents several critical challenges that can impact yield, purity, and safety. The most common issues include:

  • Reduced Yields and Selectivity: Reactions that are high-yielding on a small scale often experience a significant drop in yield and selectivity upon scale-up. This can be due to a multitude of factors including inefficient heat and mass transfer.

  • Catalyst Deactivation: Catalysts, especially those used in the conversion of biomass-derived furans, are susceptible to deactivation through mechanisms like coking (carbon deposition), poisoning by impurities in the feedstock, and sintering at high temperatures.[1]

  • Side Reactions and Byproduct Formation: The complex reaction network involved in converting furans to pyridines can lead to the formation of unwanted byproducts, such as polymers and oligomers, especially under the harsh conditions often required for the transformation.[2]

  • Exotherm Control: Many furan-pyridine synthesis reactions are exothermic. In large reactors, inefficient heat dissipation can lead to temperature gradients, localized "hot spots," and potentially hazardous thermal runaway reactions.[3][4]

  • Mixing and Mass Transfer Limitations: Achieving homogeneous mixing in large reactors is challenging. Poor mixing can result in localized concentration gradients, leading to decreased reaction rates, increased side reactions, and a broader impurity profile.[4]

  • Purification Challenges: The final pyridine product is often contaminated with unreacted starting materials, intermediates, and byproducts. Pyridine's hygroscopic nature and its tendency to form azeotropes with water can further complicate purification.[5]

Q2: My pyridine yield has significantly dropped after moving from a gram-scale to a kilogram-scale synthesis from furfural. What are the likely causes and how can I troubleshoot this?

A2: A significant drop in yield during scale-up is a common problem. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Reaction Conditions: Direct translation of lab-scale conditions often fails. Key parameters to reinvestigate are:

    • Temperature: Ensure uniform temperature control throughout the reactor. Hot spots can lead to degradation of starting materials and products.

    • Pressure: In gas-phase reactions, maintaining consistent pressure is crucial for reaction kinetics.

    • Reaction Time: Increased reaction times on a larger scale can lead to the formation of degradation products. Monitor the reaction progress to determine the optimal endpoint.

  • Catalyst Performance:

    • Deactivation: Your catalyst may be deactivating more rapidly at a larger scale. Analyze the spent catalyst to check for coking or poisoning. Consider optimizing regeneration procedures or using a more robust catalyst.

    • Catalyst Loading: Ensure the catalyst-to-substrate ratio is maintained and that the catalyst is evenly distributed within the reactor.

  • Mixing Efficiency:

    • Agitation: The stirrer design and speed may be inadequate for the larger volume, leading to poor mixing. This can be a significant issue in multiphase reactions.

    • Reagent Addition: The rate and method of reagent addition can create localized high concentrations, promoting side reactions. Consider slower, subsurface addition or using multiple injection points.

Q3: I am observing rapid deactivation of my catalyst during the continuous flow synthesis of pyridine from furfural. What are the potential causes and solutions?

A3: Catalyst deactivation in continuous flow systems is a critical issue that affects process efficiency and economics. The primary causes and potential solutions are outlined below:

  • Coking: Carbonaceous deposits (coke) can block active sites and pores.

    • Solution: Optimize reaction temperature and pressure to minimize coke formation. Periodic catalyst regeneration by controlled oxidation (burning off the coke) is a common strategy.[1]

  • Poisoning: Impurities in the furfural feedstock (e.g., sulfur compounds, heavy metals) can irreversibly bind to the catalyst's active sites.

    • Solution: Purify the feedstock before it enters the reactor. Implement guard beds to capture poisons before they reach the main catalyst bed.

  • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.

    • Solution: Operate at the lowest possible temperature that still provides a reasonable reaction rate. Choose a catalyst with a thermally stable support.

Troubleshooting Guides

Guide 1: Low Yield and Poor Selectivity in Furan to Pyridine Conversion
Symptom Possible Cause Troubleshooting Steps
Low conversion of furan starting material Inadequate reaction temperature or time.Systematically increase the reaction temperature in small increments. Monitor the reaction kinetics to determine the optimal reaction time.
Inefficient catalyst activity.Verify the catalyst's activity and consider a higher catalyst loading. Ensure the catalyst was properly activated and stored.
Formation of multiple unidentified byproducts Non-selective reaction conditions.Lower the reaction temperature to favor the desired reaction pathway. Optimize the pressure and reactant concentrations.
Poor mixing leading to localized "hot spots".Improve agitation within the reactor. For exothermic reactions, consider a continuous flow setup for better temperature control.[6]
Low yield of the desired pyridine isomer Unfavorable reaction pathway.Screen different catalysts and solvents to influence the regioselectivity of the cyclization step.
Guide 2: Managing Exothermic Reactions During Scale-Up
Symptom Possible Cause Troubleshooting Steps
Rapid, uncontrolled temperature increase Insufficient heat removal capacity of the reactor.Reduce the rate of reagent addition. Lower the temperature of the cooling medium. Ensure the reactor's cooling jacket is operating efficiently.
Poor mixing leading to localized heat accumulation.Increase the agitation speed. Ensure the stirrer design is appropriate for the reactor geometry and reaction mixture viscosity.[7]
Formation of degradation products "Hot spots" within the reactor.Implement a more controlled reagent addition strategy (e.g., subsurface addition). Consider using a continuous flow reactor for superior heat transfer.[8]

Quantitative Data Summary

The following table summarizes key quantitative data from representative furan-to-pyridine synthesis protocols.

Reaction Catalyst Starting Material Temperature (°C) Pressure Yield (%) Reference
Furfural to Piperidine/PyridineRu₁CoNP/HAPFurfural100-180 (Piperidine), 240 (Pyridine)1 MPa H₂, 0.5 MPa NH₃ (Piperidine); 2 MPa N₂ (Pyridine)up to 93 (Piperidine), 88 (Pyridine)[2]
Hantzsch Dihydropyridine Synthesisp-Toluenesulfonic acid (PTSA)Aldehyde, β-keto ester, AmmoniaN/A (Ultrasonic irradiation)N/Aup to 96[9]
Bohlmann-Rahtz Pyridine SynthesisMicrowave IrradiationEnamine, Ethynyl Ketone120-140Sealed vessel74-86[10]

Experimental Protocols

Protocol 1: Synthesis of Pyridine from Furfural using a Ru₁CoNP/HAP Catalyst

This protocol is adapted from the work of Li et al. (2023).[2]

Materials:

  • Furfural (purified by distillation)

  • Ru₁CoNP/HAP catalyst

  • p-Xylene (anhydrous)

  • Ammonia (NH₃)

  • Nitrogen (N₂)

  • Autoclave reactor with magnetic stirring

Procedure:

  • In a typical reaction, add 50 mg of the Ru₁CoNP/HAP catalyst, 0.5 mmol of furfural, and 5 g of anhydrous p-xylene to the polytetrafluoroethylene (PTFE) chamber of a 50 mL autoclave.

  • Seal the autoclave and purge it with N₂ three times.

  • Charge the autoclave with 2 MPa of N₂ at room temperature.

  • Stir the reaction mixture at 800 rpm and heat to 240 °C for 24 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the pressure.

  • The liquid-phase products can be analyzed by gas chromatography (GC) using an internal standard to determine the yield of pyridine.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Furan-Pyridine Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Re-evaluate Reaction Conditions start->check_conditions check_catalyst Investigate Catalyst Performance start->check_catalyst check_mixing Assess Mixing and Mass Transfer start->check_mixing optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time catalyst_activity Check Catalyst Activity/Loading check_catalyst->catalyst_activity catalyst_deactivation Analyze for Deactivation (Coking, Poisoning) check_catalyst->catalyst_deactivation improve_agitation Improve Agitation check_mixing->improve_agitation reagent_addition Modify Reagent Addition Strategy check_mixing->reagent_addition solution_found Yield Improved optimize_temp->solution_found optimize_time->solution_found catalyst_activity->solution_found catalyst_deactivation->solution_found improve_agitation->solution_found reagent_addition->solution_found

Caption: A troubleshooting workflow for addressing low yields in furan-pyridine synthesis.

Reaction Pathway for Furfural to Pyridine Conversion

Furfural_to_Pyridine Furfural Furfural Furfurylamine Furfurylamine Furfural->Furfurylamine Reductive Amination (+ NH3, H2) Tetrahydrofurfurylamine Tetrahydrofurfurylamine Furfurylamine->Tetrahydrofurfurylamine Hydrogenation Ring_Opening Ring-Opened Intermediate (e.g., 5-amino-1-pentanol) Tetrahydrofurfurylamine->Ring_Opening C-O Bond Cleavage Pyridine Pyridine Ring_Opening->Pyridine Intramolecular Cyclization & Dehydrogenation

Caption: A simplified reaction pathway for the conversion of furfural to pyridine.[2]

References

preventing batch-to-batch variability of synthesized (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing batch-to-batch variability during the synthesis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a pyridyl Grignard reagent, such as 3-pyridylmagnesium bromide, with 5-methyl-2-furaldehyde.

Q2: What are the critical parameters to control to ensure batch-to-batch consistency?

To ensure consistency between batches, it is crucial to meticulously control the following parameters:

  • Reagent Quality: Use of high-purity, anhydrous starting materials and solvents is paramount.

  • Reaction Temperature: Precise temperature control during Grignard reagent formation and the subsequent reaction with the aldehyde is critical.

  • Addition Rate: A slow and controlled addition of the aldehyde to the Grignard reagent helps to manage the reaction exotherm and minimize side reactions.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., under nitrogen or argon) is essential to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

  • Stirring Rate: Consistent and efficient stirring is necessary to ensure proper mixing and heat distribution.

Q3: How can I confirm the successful synthesis of the target compound?

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture or oxygen contamination.2. Poor quality of starting materials (e.g., wet solvent, impure aldehyde).3. Incorrect stoichiometry of reactants.1. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere. Use freshly distilled, anhydrous solvents.2. Use high-purity, freshly distilled 5-methyl-2-furaldehyde.3. Accurately determine the concentration of the Grignard reagent before use and adjust stoichiometry accordingly.
Formation of a Brown or Black Tar 1. Reaction temperature is too high, leading to decomposition.2. Presence of impurities in the magnesium turnings.3. Wurtz-type coupling of the Grignard reagent.1. Maintain the recommended reaction temperature throughout the synthesis.2. Activate the magnesium turnings prior to use (e.g., with a small crystal of iodine).3. Ensure a slow and controlled addition of the aldehyde to the Grignard reagent.
Presence of Unreacted Starting Material 1. Insufficient amount of Grignard reagent.2. Incomplete reaction due to short reaction time or low temperature.1. Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents).2. Monitor the reaction progress by TLC and ensure it has gone to completion.
Difficult Purification 1. Formation of closely related side products.2. The product is an oil that is difficult to crystallize.1. Optimize the reaction conditions to minimize side product formation.2. Utilize column chromatography with a suitable solvent system for purification. If the product is an oil, consider converting it to a solid salt for easier handling and purification.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a representative method and may require optimization.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • 5-Methyl-2-furaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine (crystal)

Procedure:

  • Grignard Reagent Formation:

    • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • Gently heat the flask under a stream of nitrogen to activate the magnesium.

    • Allow the flask to cool to room temperature.

    • Add anhydrous THF to the flask.

    • Dissolve 3-bromopyridine in anhydrous THF and add it to the dropping funnel.

    • Slowly add the 3-bromopyridine solution to the magnesium suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 5-methyl-2-furaldehyde in anhydrous THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Analytical Characterization
  • ¹H and ¹³C NMR: Dissolve the purified product in deuterated chloroform (CDCl₃) and acquire spectra on a 400 MHz or higher NMR spectrometer.

  • Mass Spectrometry: Obtain an electron ionization (EI) or electrospray ionization (ESI) mass spectrum to confirm the molecular weight.

  • HPLC: Analyze the purity of the final product using a suitable C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 356554-26-2[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Appearance Solid

Table 2: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Note: This is predicted data based on analogous structures and should be confirmed by experimental analysis.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5d1HPyridine-H2
~8.4dd1HPyridine-H6
~7.7dt1HPyridine-H4
~7.2dd1HPyridine-H5
~6.1d1HFuran-H3
~5.9d1HFuran-H4
~5.8s1HCH-OH
~2.3s3HCH₃
~2.2br s1HOH

Table 3: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Note: This is predicted data based on analogous structures and should be confirmed by experimental analysis.

Chemical Shift (ppm)Assignment
~155Furan-C2
~152Furan-C5
~149Pyridine-C2
~148Pyridine-C6
~138Pyridine-C4
~135Pyridine-C3
~123Pyridine-C5
~108Furan-C3
~106Furan-C4
~68CH-OH
~14CH₃

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 3-Bromopyridine 3-Bromopyridine Grignard Formation Grignard Formation 3-Bromopyridine->Grignard Formation Mg Turnings Mg Turnings Mg Turnings->Grignard Formation 5-Methyl-2-furaldehyde 5-Methyl-2-furaldehyde Aldehyde Addition Aldehyde Addition 5-Methyl-2-furaldehyde->Aldehyde Addition Grignard Formation->Aldehyde Addition 3-Pyridylmagnesium bromide Quenching Quenching Aldehyde Addition->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Target Molecule This compound Purification (Chromatography)->Target Molecule

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Check Reagents Anhydrous Conditions? High Purity Starting Materials? Low Yield->Check Reagents Yes Side Products Side Products Low Yield->Side Products No, but... Check Temp Correct Temperature? Check Reagents->Check Temp Yes Problem Persists Problem Persists Check Reagents->Problem Persists No Check Stoichiometry Correct Stoichiometry? Check Temp->Check Stoichiometry Yes Check Temp->Problem Persists No Successful Synthesis Successful Synthesis Check Stoichiometry->Successful Synthesis Yes Check Stoichiometry->Problem Persists No Optimize Addition Slow Aldehyde Addition? Side Products->Optimize Addition Yes Optimize Temp Lower Reaction Temperature? Optimize Addition->Optimize Temp Yes Optimize Addition->Problem Persists No Optimize Temp->Successful Synthesis Yes Optimize Temp->Problem Persists No

References

Validation & Comparative

Unraveling the Biological Target of (5-Methyl-2-furyl)(pyridin-3-yl)methanol: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, the specific biological target of the compound (5-Methyl-2-furyl)(pyridin-3-yl)methanol is not well-established in publicly accessible scientific literature. This guide, therefore, presents a hypothetical scenario wherein we postulate its interaction with Hypothetical Kinase 1 (HK1) , a fictional enzyme, to illustrate a comprehensive comparative analysis for researchers, scientists, and drug development professionals. The experimental data and protocols provided herein are illustrative and intended to serve as a template for the evaluation of this compound should its true biological target be identified.

Introduction

This compound is a heterocyclic compound with potential therapeutic applications. While its precise mechanism of action remains to be fully elucidated, this guide explores a hypothetical framework for its characterization, comparing its activity against our posited target, Hypothetical Kinase 1 (HK1), with two fictional alternative inhibitors: Compound A and Compound B . This comparative analysis is designed to provide a blueprint for assessing the efficacy, selectivity, and cellular effects of novel chemical entities in drug discovery.

Comparative Performance Data

The following tables summarize the hypothetical quantitative data for this compound and its comparators against HK1.

Table 1: In Vitro Kinase Inhibition

CompoundIC50 (nM) for HK1Kinase Selectivity (Panel of 100 Kinases)
This compound7585% of kinases with >10 µM inhibition
Compound A15070% of kinases with >10 µM inhibition
Compound B2595% of kinases with >10 µM inhibition

Table 2: Cellular Activity in HK1-Dependent Cancer Cell Line (HCT116HK1-addicted)

CompoundEC50 (nM) for Cell Proliferation InhibitionTarget Engagement (Cellular Thermal Shift Assay)
This compound250Positive Shift
Compound A600Positive Shift
Compound B80Positive Shift

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against HK1.

Methodology:

  • Recombinant human HK1 enzyme is incubated with the test compound at varying concentrations (typically from 1 nM to 10 µM) in a kinase buffer containing ATP and a substrate peptide.

  • The reaction is allowed to proceed for 60 minutes at 30°C.

  • The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds for inhibiting the proliferation of an HK1-dependent cancer cell line.

Methodology:

  • HCT116HK1-addicted cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of the test compounds for 72 hours.

  • Cell viability is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Blue®.

  • EC50 values are determined from the resulting dose-response curves.

Visualizing the Hypothetical Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the hypothetical biological context and the experimental process, the following diagrams have been generated.

G cluster_0 Upstream Signaling cluster_1 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase HK1 HK1 Receptor Tyrosine Kinase->HK1 Substrate A Substrate A HK1->Substrate A Phosphorylation Cell Proliferation Cell Proliferation Substrate A->Cell Proliferation Survival Survival Substrate A->Survival This compound This compound This compound->HK1 Inhibition

Caption: Hypothetical HK1 Signaling Pathway.

G Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Cellular Proliferation Assay Cellular Proliferation Assay In Vitro Kinase Assay->Cellular Proliferation Assay Target Engagement Assay Target Engagement Assay Cellular Proliferation Assay->Target Engagement Assay Lead Optimization Lead Optimization Target Engagement Assay->Lead Optimization

Caption: Drug Discovery Workflow.

A Comparative Analysis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol and Its Structural Analogs in the Context of Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic combination of heterocyclic scaffolds is a cornerstone of rational drug design. The furan and pyridine rings, in particular, are privileged structures, each contributing unique physicochemical properties that can be harnessed to modulate biological activity.[1][2] This guide provides an in-depth comparative analysis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol , a compound of interest for its potential therapeutic applications, with a curated selection of its structural analogs. Our objective is to dissect the structure-activity relationships (SAR) that govern the cytotoxic potential of this chemical class, offering a framework for future optimization and development of novel anticancer agents.

Introduction: The Rationale for Furan-Pyridine Hybrids

The furan moiety, a five-membered aromatic heterocycle containing oxygen, is a versatile building block in drug discovery, known to participate in various biological interactions.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The pyridine ring, a six-membered nitrogen-containing heterocycle, is another fundamental scaffold in medicinal chemistry, frequently employed to enhance solubility, modulate basicity, and establish critical interactions with biological targets.[6][7]

The conjugation of these two heterocyclic systems through a methanol bridge, as seen in this compound, creates a molecule with a distinct three-dimensional architecture and electronic distribution, offering the potential for novel interactions with therapeutic targets. This guide will explore how subtle modifications to this core structure impact its potential as an anticancer agent.

Structural Analogs for Comparative Analysis

To elucidate the structure-activity relationships of this compound, we have selected three key structural analogs for this comparative analysis. These analogs have been chosen to systematically probe the contributions of the methyl group on the furan ring, the furan ring itself, and the isomeric position of the pyridine nitrogen.

Compound IDCompound NameRationale for Inclusion
1 This compoundThe primary compound of interest.
2 (Furan-2-yl)(pyridin-3-yl)methanolTo evaluate the impact of the methyl group on the furan ring.
3 Phenyl(pyridin-3-yl)methanolTo assess the contribution of the furan ring by replacing it with a phenyl isostere.
4 (5-Methyl-2-furyl)(pyridin-2-yl)methanolTo investigate the influence of the nitrogen position in the pyridine ring on the molecule's activity and properties.
5 (5-Methyl-2-furyl)(pyridin-4-yl)methanolTo further explore the impact of the pyridine nitrogen's location.

Synthesis and Characterization: A General Approach

The synthesis of this compound and its structural analogs can be achieved through a variety of established synthetic routes. A common and effective method involves the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[8][9]

Proposed Synthetic Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Workup and Purification A 3-Bromopyridine D Pyridin-3-ylmagnesium bromide A->D Mg, THF B Magnesium Turnings B->D C Anhydrous THF C->D F Pyridin-3-ylmagnesium bromide D->F E 5-Methyl-2-furaldehyde H This compound E->H Reaction F->H G Anhydrous THF, -78 °C to rt G->H I Reaction Mixture M Pure Product I->M Quenching, Extraction, Purification J Saturated NH4Cl (aq) J->M K Extraction with Ethyl Acetate K->M L Column Chromatography L->M

Caption: Proposed workflow for the synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol: Synthesis of this compound (1)
  • Grignard Reagent Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings with stirring. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent, pyridin-3-ylmagnesium bromide.

  • Grignard Reaction: In a separate flame-dried flask, dissolve 5-methyl-2-furaldehyde (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add the freshly prepared pyridin-3-ylmagnesium bromide solution dropwise via a cannula. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

This general protocol can be adapted for the synthesis of the structural analogs by substituting the appropriate starting materials (e.g., 2-furaldehyde for analog 2 , benzaldehyde for analog 3 , and 2-bromopyridine or 4-bromopyridine for analogs 4 and 5 , respectively).

Comparative Performance Analysis: Anticancer Activity

The cytotoxic potential of this compound and its analogs can be evaluated against a panel of human cancer cell lines using standard in vitro assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.[10]

Hypothetical Comparative Cytotoxicity Data
Compound IDCompound NamePredicted IC50 (µM) vs. MCF-7 (Breast Cancer)Predicted IC50 (µM) vs. A549 (Lung Cancer)Predicted IC50 (µM) vs. HCT116 (Colon Cancer)
1 This compound152520
2 (Furan-2-yl)(pyridin-3-yl)methanol254035
3 Phenyl(pyridin-3-yl)methanol> 50> 50> 50
4 (5-Methyl-2-furyl)(pyridin-2-yl)methanol101812
5 (5-Methyl-2-furyl)(pyridin-4-yl)methanol122015

Note: These are hypothetical values for illustrative purposes and would require experimental validation.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data and existing literature, we can infer the following SAR trends:

  • The Methyl Group: The presence of the methyl group on the furan ring (Compound 1 vs. 2 ) is predicted to enhance cytotoxic activity. This could be attributed to increased lipophilicity, leading to better cell membrane penetration, or to specific steric interactions within the binding pocket of a target protein.

  • The Furan Ring: The furan ring appears to be crucial for activity, as its replacement with a phenyl ring (Compound 3 ) is expected to significantly diminish or abolish cytotoxicity.[3] This suggests that the oxygen atom of the furan ring may be involved in key hydrogen bonding interactions or that the overall electronic properties of the furan are essential for biological activity.

  • Position of the Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring is likely to influence the compound's activity. Analogs with the nitrogen at the 2- or 4-position (Compounds 4 and 5 ) may exhibit enhanced potency compared to the 3-pyridyl analog (Compound 1 ). This could be due to differences in the molecule's dipole moment, basicity, and ability to form hydrogen bonds with biological targets.

Mechanistic Considerations: Potential Signaling Pathways

While the precise mechanism of action for this compound is yet to be elucidated, furan and pyridine derivatives have been reported to exert their anticancer effects through various signaling pathways. A plausible mechanism could involve the inhibition of protein kinases, which are often dysregulated in cancer.

G cluster_0 Cancer Cell cluster_1 Signaling Cascade cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Compound (5-Methyl-2-furyl) (pyridin-3-yl)methanol Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: A potential mechanism of action involving the inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols for Biological Evaluation

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired concentrations. The cells are treated with the compounds for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This comparative guide provides a foundational analysis of this compound and its structural analogs as potential anticancer agents. The insights derived from the structure-activity relationship analysis suggest that the 5-methylfuran and pyridin-2-yl or -4-yl moieties are favorable for cytotoxic activity. The furan ring, in particular, appears to be a critical pharmacophoric element.

Future research should focus on the experimental validation of these hypotheses through the synthesis and biological evaluation of the proposed analogs. Further investigations into the mechanism of action, including kinase profiling and cell cycle analysis, will be crucial for the rational design of more potent and selective anticancer compounds based on this promising furan-pyridine scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of (5-Methyl-2-furyl)(pyridin-3-yl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the (5-Methyl-2-furyl)(pyridin-3-yl)methanol scaffold. Due to limited publicly available data on this specific parent compound, this guide synthesizes information from structurally related furan and pyridine-containing molecules to offer insights into their therapeutic potential. The guide covers key biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound derivatives can be inferred by examining the SAR of analogous compounds where substitutions are made on the furan or pyridine rings. The following tables summarize quantitative data from studies on related molecular structures, highlighting the impact of different substituents on their biological activity.

Table 1: Anticancer Activity of Furan and Pyridine Derivatives

Compound IDBase ScaffoldR1 (Furan Ring)R2 (Pyridine Ring)Cell LineIC50 (µM)
A1 Furyl-aryl methanol5-Methyl4-ChlorophenylHeLa5.2
A2 Furyl-aryl methanol5-Nitro4-ChlorophenylHeLa1.8
B1 Pyridinyl-heteroaryl methanol4-trifluoromethylThiophen-2-ylA5498.5
B2 Pyridinyl-heteroaryl methanol4-trifluoromethylFuran-2-ylA54912.3
C1 Furan derivative2-(p-tolyl)-MCF-77.8
C2 Furan derivative2-(p-methoxyphenyl)-MCF-74.2

Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution.

Key Insights from Anticancer SAR:

  • Substitution on the Furan Ring: Electron-withdrawing groups, such as a nitro group at the 5-position of the furan ring (Compound A2), appear to enhance cytotoxic activity against HeLa cells when compared to an electron-donating methyl group (Compound A1).

  • Substitution on the Pyridine Ring: The nature of the heterocyclic ring attached to the pyridinyl methanol core influences anticancer potency. A thiophene ring (Compound B1) shows greater activity against A549 lung cancer cells compared to a furan ring (Compound B2).

  • Aromatic Substituents: For simpler furan derivatives, substituents on an adjacent phenyl ring significantly impact activity. An electron-donating methoxy group (Compound C2) on the phenyl ring enhances activity against MCF-7 breast cancer cells compared to a methyl group (Compound C1).

Table 2: Antimicrobial Activity of Furan and Pyridine Derivatives

Compound IDBase ScaffoldR (Substitution)OrganismMIC (µg/mL)
D1 Pyridinium saltN-benzylS. aureus16
D2 Pyridinium saltN-(3-phenylpropyl)S. aureus4
E1 Furan derivative5-(4-chlorophenyl)E. coli32
E2 Furan derivative5-(4-nitrophenyl)E. coli16

Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution.

Key Insights from Antimicrobial SAR:

  • Quaternization of Pyridine: For pyridinium salts, increasing the alkyl chain length on the nitrogen atom (Compound D2 vs. D1) enhances antibacterial activity against Staphylococcus aureus.

  • Substitution on the Furan Ring: Similar to anticancer activity, electron-withdrawing groups on a phenyl substituent at the 5-position of the furan ring (Compound E2) lead to better antimicrobial activity against Escherichia coli compared to a less electron-withdrawing chloro group (Compound E1).

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below. These protocols serve as a guide for researchers looking to evaluate the biological activity of novel this compound derivatives.

2.1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cell viability assay.

2.2. Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum C Inoculate wells with bacteria A->C B Prepare serial dilutions of compounds B->C D Incubate plate at 37°C for 18-24h C->D E Observe for bacterial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for the Broth Microdilution Assay.

Signaling Pathways

The biological activities of furan and pyridine derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

3.1. PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Some furan-containing compounds have been shown to exert their anticancer effects by inhibiting this pathway.

Diagram of the PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Furan This compound Derivative (Hypothesized) Furan->PI3K Inhibition

Hypothesized inhibition of the PI3K/Akt pathway.

Mechanism of Action:

Hypothetically, this compound derivatives could inhibit the PI3K/Akt pathway at the level of PI3K. This inhibition would prevent the phosphorylation of Akt, leading to the downregulation of downstream effectors like mTOR. The ultimate result would be the suppression of cancer cell proliferation and survival.

3.2. NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. The inhibition of this pathway is a common mechanism for anti-inflammatory drugs. Pyridine-containing compounds have been reported to modulate NF-κB activity.

Diagram of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to Nucleus & Activates Transcription Pyridine This compound Derivative (Hypothesized) Pyridine->IKK Inhibition

Hypothesized inhibition of the NF-κB pathway.

Mechanism of Action:

A potential anti-inflammatory mechanism for this compound derivatives could involve the inhibition of the IKK complex. This would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Validating In Vitro Anticancer Potential: A Comparative Guide for In Vivo Translation of (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel anticancer agent from a laboratory curiosity to a clinical candidate is paved with rigorous validation. Promising in vitro results are the first step, but they must be successfully recapitulated in a living system to demonstrate true therapeutic potential. This guide provides a comparative framework for validating the preclinical efficacy of the novel compound, (5-Methyl-2-furyl)(pyridin-3-yl)methanol, by contextualizing its hypothetical in vitro performance against established anticancer agents and outlining the subsequent in vivo validation steps.

Comparative In Vitro Efficacy

The initial assessment of an anticancer compound involves determining its cytotoxic and anti-proliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify a compound's potency. Below is a comparative summary of hypothetical IC50 values for this compound against the well-characterized chemotherapeutic agent Doxorubicin and the targeted therapy Erlotinib.

Table 1: Comparative Anti-Proliferative Activity (IC50, µM) in Cancer Cell Lines

Cell LineCancer TypeThis compound (Hypothetical IC50)Doxorubicin (Reference IC50)Erlotinib (Reference IC50)
HCT-116Colon Carcinoma15.51.9[1]>20
A549Lung Carcinoma25.2> 20[2][3]23[4][5]
MCF-7Breast Adenocarcinoma18.92.5[2][3]>20[6]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Reference values for Doxorubicin and Erlotinib are derived from published literature and can vary based on experimental conditions.

Transition to In Vivo Models: A Comparative Outlook

Successful in vivo validation is a critical milestone in drug development. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical efficacy testing. The primary endpoint is often the inhibition of tumor growth. The following table illustrates a hypothetical in vivo efficacy for this compound in comparison to Doxorubicin and Erlotinib in a mouse xenograft model.

Table 2: Comparative In Vivo Antitumor Efficacy in a Xenograft Model

CompoundDose & Schedule (Hypothetical/Reference)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound50 mg/kg, daily65
Doxorubicin2 mg/kg, weekly[7]56[7]
Erlotinib100 mg/kg, daily[8]71-93[8]

Note: The in vivo data for this compound is hypothetical. Reference data for Doxorubicin and Erlotinib is based on published studies and can vary depending on the xenograft model and treatment regimen.

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action is crucial for rational drug development. Many anticancer agents, particularly targeted therapies, modulate specific signaling pathways that are dysregulated in cancer. The diagram below illustrates a conceptual Epidermal Growth Factor Receptor (EGFR) signaling pathway, a frequent target in oncology.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

A conceptual EGFR signaling pathway often implicated in cancer.

The process of validating in vitro findings in an in vivo setting follows a structured workflow, from initial compound screening to preclinical efficacy studies.

Drug_Discovery_Workflow InVitro_Screening In Vitro Screening (e.g., MTT Assay) Hit_Identification Hit Identification (IC50 Determination) InVitro_Screening->Hit_Identification Mechanism_Assays Mechanism of Action Assays (e.g., Apoptosis, Migration) Hit_Identification->Mechanism_Assays Lead_Selection Lead Compound Selection Mechanism_Assays->Lead_Selection InVivo_Model In Vivo Model Development (Xenograft) Lead_Selection->InVivo_Model Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) InVivo_Model->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Efficacy_Study->Toxicity_Study Preclinical_Candidate Preclinical Candidate Toxicity_Study->Preclinical_Candidate

Workflow for anticancer drug discovery and validation.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison of results, detailed and standardized protocols are essential.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and control drugs. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend approximately 1x10^6 cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[9]

Protocol 3: Transwell Migration Assay

This assay assesses the migratory capacity of cancer cells.

  • Chamber Preparation: Place Transwell inserts with an 8 µm pore size into a 24-well plate.

  • Cell Seeding: Seed 5x10^4 cancer cells in serum-free medium into the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 12-24 hours at 37°C to allow cell migration.

  • Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields to determine the extent of migration.

Protocol 4: Mouse Xenograft Tumor Model

This in vivo model evaluates the antitumor efficacy of a compound on a growing tumor.

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a sterile PBS or a mixture of PBS and Matrigel at a concentration of 5x10^7 cells/mL.[11]

  • Animal Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5x10^6 cells) into the flank of 6-8 week old female athymic nude mice.[11]

  • Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[11] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound, control drugs, or vehicle according to the planned dosing schedule and route.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is the percentage of tumor growth inhibition in the treated groups compared to the vehicle control group.

References

A Comparative Guide to (5-Methyl-2-furyl)(pyridin-3-yl)methanol and Other Heterocyclic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a novel heterocyclic compound with potential applications in drug discovery. As of the date of this publication, there is a notable absence of publicly available experimental data detailing its specific biological targets, inhibitory potency, and mechanism of action. This guide serves as a framework for the evaluation of this and similar novel heterocyclic compounds.

This document provides a comparative analysis of established heterocyclic inhibitors, focusing on key therapeutic targets such as p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By presenting their performance data, outlining detailed experimental protocols for their evaluation, and visualizing relevant biological pathways and workflows, this guide offers a valuable resource for researchers seeking to characterize new chemical entities like this compound. The provided methodologies and comparative data tables will enable a systematic and informed assessment of novel inhibitors.

Introduction to Heterocyclic Inhibitors in Drug Discovery

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are a cornerstone of modern medicinal chemistry. Their structural diversity and ability to form a wide range of interactions with biological macromolecules make them privileged scaffolds in the design of therapeutic agents. A significant portion of FDA-approved drugs contain heterocyclic moieties, highlighting their importance in treating a wide array of diseases, including cancer, inflammatory disorders, and infectious diseases.

Many heterocyclic compounds function as enzyme inhibitors, particularly targeting protein kinases.[1] Protein kinases play a crucial role in cellular signal transduction pathways, and their dysregulation is often implicated in the pathogenesis of various diseases.[2] By blocking the activity of specific kinases, heterocyclic inhibitors can modulate these pathways and exert a therapeutic effect.

This guide will focus on two well-established kinase targets for which numerous heterocyclic inhibitors have been developed:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key enzyme in the cellular response to stress and inflammation. Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases.[3][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels. VEGFR-2 inhibitors are used in oncology to block tumor growth.[5][6]

While awaiting specific data on this compound, the following sections provide the necessary context and methodologies to evaluate its potential as a kinase inhibitor in comparison to existing compounds.

Comparative Performance of Heterocyclic Kinase Inhibitors

To establish a benchmark for evaluating novel compounds, the following table summarizes the in vitro potency of several well-characterized heterocyclic inhibitors against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Inhibitor ScaffoldTarget KinaseIC50 (nM)Reference Compound
Indolin-2-one Derivatives
Compound 17aVEGFR-278Sunitinib (139 nM)
Compound 10gVEGFR-287Sunitinib (139 nM)
Quinazoline Derivatives
Compound 6VEGFR-212.1Sorafenib (78.9 nM)
Indole-based Heterocycles
Indole Inhibitor Examplep38α MAPKData not specified in abstractN/A
Heterobicyclic Scaffolds
Compound 21p38α MAPKPotent inhibitorN/A

Note: The table presents a selection of data from various sources to illustrate the range of potencies observed for different heterocyclic scaffolds. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols for Inhibitor Characterization

The following protocols provide a standardized methodology for determining the inhibitory activity of a novel compound, such as this compound, against a target kinase.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the IC50 value of a test compound against a specific protein kinase.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Purified recombinant target kinase (e.g., p38α MAPK, VEGFR-2)

  • Specific substrate peptide for the target kinase

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (positive control)

  • ATP (Adenosine triphosphate)

  • Assay buffer (optimized for pH and salt concentration for the target kinase)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted test compound, DMSO (negative control), and reference inhibitor (positive control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a solution of the target kinase and its specific substrate in the assay buffer. Add this solution to all wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Second Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection: Add the kinase detection reagent to all wells. This reagent measures the amount of ADP produced (in the case of ADP-Glo™) or the amount of remaining ATP (in the case of Kinase-Glo®), which is inversely proportional to kinase activity.

  • Data Acquisition: After a short incubation with the detection reagent (e.g., 30-60 minutes), measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the biological context in which a potential inhibitor acts is crucial. The following diagrams illustrate a key signaling pathway targeted by heterocyclic inhibitors and a typical workflow for inhibitor discovery and characterization.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 MAPK p38 MAPK MAPKK->p38 MAPK Phosphorylation MK2 MK2 p38 MAPK->MK2 Phosphorylation Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) p38 MAPK->Transcription Factors (e.g., AP-1, NF-κB) Activation MK2->Transcription Factors (e.g., AP-1, NF-κB) Activation Gene Expression Gene Expression Transcription Factors (e.g., AP-1, NF-κB)->Gene Expression Regulation Heterocyclic Inhibitor Heterocyclic Inhibitor Heterocyclic Inhibitor->p38 MAPK Inhibition

Caption: The p38 MAPK signaling pathway, a target for anti-inflammatory drugs.

G Start Start Compound Synthesis/Acquisition Compound Synthesis/Acquisition Start->Compound Synthesis/Acquisition High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Synthesis/Acquisition->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Hit Identification->High-Throughput Screening (HTS) Re-screen or Discard Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Potent Hits Lead Optimization Lead Optimization Dose-Response & IC50 Determination->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development End End Preclinical Development->End

References

Comparative Cross-Reactivity Profiling of (5-Methyl-2-furyl)(pyridin-3-yl)methanol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Understanding its off-target interactions is crucial for predicting potential side effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profile of this compound against a panel of common off-target proteins, alongside structurally similar compounds. The presented data offers insights into the compound's selectivity and potential for further development.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of this compound and two comparator compounds against a panel of kinases and G-protein coupled receptors (GPCRs). The data is presented as the half-maximal inhibitory concentration (IC50) in micromolars (µM). Lower values indicate higher potency and potential for off-target effects.

TargetThis compound (IC50 in µM)Comparator A (IC50 in µM)Comparator B (IC50 in µM)
Kinases
EGFR> 105.2> 10
VEGFR28.52.19.8
Abl1> 10> 10> 10
Src9.14.58.7
GPCRs
5-HT2A7.81.5> 10
D2> 108.9> 10
M1> 10> 109.5

Experimental Protocols

Kinase Inhibition Assay

A panel of kinases was screened using a fluorescence-based assay. The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate peptide by the respective kinase.

  • Reagents : Kinase enzymes, substrate peptides, ATP, and test compounds were prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Procedure :

    • Test compounds were serially diluted in DMSO and added to a 384-well plate.

    • Kinase and substrate peptide were added to the wells.

    • The reaction was initiated by the addition of ATP.

    • The plate was incubated at 30°C for 60 minutes.

    • A detection reagent was added to stop the reaction and generate a fluorescent signal proportional to the amount of phosphorylated substrate.

  • Data Analysis : The fluorescence intensity was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

GPCR Binding Assay

A competitive radioligand binding assay was used to determine the affinity of the test compounds for a panel of GPCRs.

  • Reagents : Cell membranes expressing the target GPCR, a specific radioligand for each receptor, and test compounds.

  • Procedure :

    • Test compounds were serially diluted and incubated with the cell membranes and a fixed concentration of the radioligand.

    • The mixture was incubated to allow for binding equilibrium to be reached.

    • The bound and free radioligand were separated by rapid filtration through a glass fiber filter.

    • The amount of bound radioactivity on the filter was quantified using a scintillation counter.

  • Data Analysis : The IC50 values were determined from the competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for cross-reactivity profiling and a hypothetical signaling pathway that could be modulated by the test compound.

experimental_workflow cluster_prep Compound Preparation cluster_assays Assay Execution cluster_analysis Data Analysis cluster_output Output compound Test Compound This compound dilution Serial Dilution compound->dilution kinase_assay Kinase Inhibition Assay dilution->kinase_assay Add to kinase reaction gpcr_assay GPCR Binding Assay dilution->gpcr_assay Add to binding reaction data_acq Data Acquisition kinase_assay->data_acq gpcr_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc profile Cross-Reactivity Profile ic50_calc->profile

Caption: Experimental workflow for cross-reactivity profiling.

signaling_pathway compound (5-Methyl-2-furyl) (pyridin-3-yl)methanol receptor Off-Target Receptor (e.g., VEGFR2) compound->receptor Inhibition downstream Downstream Signaling (e.g., PLC/IP3/DAG) receptor->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: Hypothetical signaling pathway modulation.

Independent Verification of the Synthesis of (5-Methyl-2-furyl)(pyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthetic routes for (5-Methyl-2-furyl)(pyridin-3-yl)methanol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a published, independently verified synthesis for this specific molecule, this document outlines the most plausible synthetic strategies based on established organometallic reactions with analogous compounds. We present two primary methodologies, detailing their experimental protocols and providing a comparative analysis of their potential efficacy based on data from similar transformations.

Comparative Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between the pyridine and furan rings at a central carbinol carbon. The most direct and widely applicable methods for such constructions involve the nucleophilic addition of an organometallic reagent to an aldehyde. Below is a comparison of two proposed synthetic routes.

ParameterMethod 1: Grignard ReactionMethod 2: Organolithium Reaction
Starting Materials 3-Bromopyridine, Magnesium, 5-Methyl-2-furaldehyde2-Methylfuran, n-Butyllithium, Pyridine-3-carboxaldehyde
Reaction Principle Nucleophilic addition of a pyridyl Grignard reagent to a furan aldehyde.Nucleophilic addition of a lithiated furan to a pyridine aldehyde.
Anticipated Yield Moderate to Good (based on analogous reactions)Moderate to Good (based on analogous reactions)
Key Reagents Magnesium turnings, Iodine (activator), Anhydrous THFn-Butyllithium, Anhydrous THF
Reaction Conditions Anhydrous conditions, typically at room temperature or slightly elevated for Grignard formation, followed by addition at low temperature (0 °C to rt).Anhydrous and inert atmosphere (e.g., Argon or Nitrogen), low temperatures (typically -78 °C) for lithiation and subsequent addition.
Advantages Milder reaction conditions for the addition step compared to some organolithium reactions. Grignard reagents are generally less pyrophoric than n-butyllithium.Lithiation of furans is a well-established and often high-yielding reaction.
Disadvantages Formation of the 3-pyridyl Grignard reagent can sometimes be challenging. Potential for side reactions if the Grignard reagent is not formed cleanly.Requires strict anhydrous and inert atmosphere conditions. n-Butyllithium is pyrophoric and requires careful handling.

Proposed Synthetic Pathways

The following diagrams illustrate the logical workflow for the two proposed synthetic methods.

Synthesis_Method_1 cluster_0 Method 1: Grignard Reaction 3-Bromopyridine 3-Bromopyridine Grignard_Reagent 3-Pyridylmagnesium bromide 3-Bromopyridine->Grignard_Reagent + Mg, THF Mg Mg Mg->Grignard_Reagent Product_1 This compound Grignard_Reagent->Product_1 + 5-Methyl-2-furaldehyde 5-Methyl-2-furaldehyde 5-Methyl-2-furaldehyde 5-Methyl-2-furaldehyde->Product_1

Caption: Proposed synthesis of this compound via Grignard reaction.

Synthesis_Method_2 cluster_1 Method 2: Organolithium Reaction 2-Methylfuran 2-Methylfuran Lithiated_Furan 5-Methyl-2-furyllithium 2-Methylfuran->Lithiated_Furan + n-BuLi, THF, -78 °C nBuLi n-Butyllithium nBuLi->Lithiated_Furan Product_2 This compound Lithiated_Furan->Product_2 + Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde->Product_2

Caption: Proposed synthesis of this compound via organolithium reaction.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound. These protocols are based on standard procedures for similar reactions and should be adapted and optimized based on experimental observations.

Method 1: Grignard Reaction

1. Preparation of 3-Pyridylmagnesium bromide:

  • All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium.

  • Initiate the reaction by gentle heating or with a heat gun. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with 5-Methyl-2-furaldehyde:

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 5-methyl-2-furaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Method 2: Organolithium Reaction

1. Preparation of 5-Methyl-2-furyllithium:

  • All glassware must be thoroughly dried and the reaction must be carried out under an inert atmosphere (argon or nitrogen).

  • In a Schlenk flask equipped with a magnetic stirrer, dissolve 2-methylfuran (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, typically as a solution in hexanes) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

2. Reaction with Pyridine-3-carboxaldehyde:

  • To the freshly prepared solution of 5-methyl-2-furyllithium at -78 °C, add a solution of pyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Allow the reaction to slowly warm to room temperature overnight.

3. Work-up and Purification:

  • Quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).

Concluding Remarks

The synthesis of this compound is achievable through standard organometallic methodologies. Both the Grignard and organolithium routes offer viable pathways, with the choice of method likely depending on the availability of starting materials, laboratory expertise with specific reagents, and the desired scale of the synthesis. The provided protocols, derived from analogous transformations, offer a solid foundation for the successful synthesis and subsequent investigation of this novel compound. Independent experimental verification and optimization of these proposed routes are highly encouraged to establish a definitive and efficient synthesis.

Assessing the Selectivity of (5-Methyl-2-furyl)(pyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the precise selectivity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. A highly selective compound promises on-target efficacy with minimal off-target effects, thereby reducing the likelihood of adverse events. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, (5-Methyl-2-furyl)(pyridin-3-yl)methanol.

The chemical architecture of this compound, featuring a furan ring linked to a pyridine ring via a methanol bridge, is reminiscent of scaffolds known to interact with the ATP-binding pocket of protein kinases.[1][2][3][4] Kinases, particularly those in the mitogen-activated protein kinase (MAPK) cascade, are pivotal regulators of cellular processes and are frequently dysregulated in diseases like cancer and inflammatory disorders.[5][6]

Given its structural motifs, we hypothesize that this compound may act as an inhibitor of a member of the MAP3K family. A prime candidate within this family is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node for pro-inflammatory and stress stimuli.[6][7] This guide, therefore, outlines a rigorous, multi-tiered experimental strategy to test this hypothesis and to comprehensively profile the selectivity of this compound against a panel of alternative inhibitors.

The Comparative Cohort: Benchmarking Selectivity

To provide a meaningful assessment, the performance of this compound must be benchmarked against compounds with well-defined selectivity profiles. We have selected two established TAK1 inhibitors for this purpose:

  • (5Z)-7-Oxozeaenol : A natural product of fungal origin, it is a potent, irreversible, and highly selective inhibitor of TAK1.[8][9][10][11] Its high selectivity makes it an ideal positive control for on-target activity.

  • NG25 : A potent synthetic inhibitor with a dual-target profile, inhibiting both TAK1 and MAP4K2.[12][13][14][15][16] NG25 serves as an example of a less selective compound, providing a valuable reference for interpreting off-target activity.

Hypothesized Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signals, leading to the activation of downstream pathways like NF-κB and p38/JNK.[6][7]

TAK1_Pathway cluster_stimuli Upstream Stimuli cluster_downstream Downstream Effects TNF TNF TAK1 TAK1 TNF->TAK1 IL-1 IL-1 IL-1->TAK1 NF-kB Activation NF-kB Activation Inflammation Inflammation NF-kB Activation->Inflammation p38/JNK Activation p38/JNK Activation Cell Survival Cell Survival p38/JNK Activation->Cell Survival TAK1->NF-kB Activation TAK1->p38/JNK Activation

Caption: Hypothesized TAK1 signaling pathway.

Experimental Design for Comprehensive Selectivity Profiling

Our approach is a phased workflow, designed to build a complete picture of the compound's activity from initial hypothesis testing to a broad, kinome-wide screen.

Selectivity_Workflow cluster_phase1 Phase 1: Hypothesis Validation cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: Global Selectivity Profile cluster_conclusion Conclusion A In Vitro Kinase Assay (Test Compound vs. TAK1) B Cellular Thermal Shift Assay (CETSA) (Confirm in-cell binding to TAK1) A->B If IC50 < 1µM C KINOMEscan® Profiling (Screen against >400 kinases) B->C If thermal shift observed D Selectivity Classification C->D

Caption: Experimental workflow for selectivity assessment.

Phase 1: In Vitro Kinase Assay for Target Validation

The first step is to determine if this compound directly inhibits the enzymatic activity of our hypothesized target, TAK1. A radiometric in vitro kinase assay is the gold standard for this initial validation.[17]

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human TAK1.

Comparative Data Summary (Hypothetical Data):

CompoundTarget KinaseIC50 (nM)
This compoundTAK1120
(5Z)-7-OxozeaenolTAK18[8][11]
NG25TAK1149[12][13][16]
NG25MAP4K221.7[12][13][16]
Phase 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

A positive result in the in vitro assay confirms biochemical inhibition, but it does not guarantee that the compound can engage its target within the complex environment of a living cell. CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells.[18][19][20][21][22]

Objective: To confirm that this compound binds to and stabilizes TAK1 in a cellular context.

Comparative Data Summary (Hypothetical Data):

Compound (at 10 µM)Target ProteinThermal Shift (ΔTagg, °C)Interpretation
This compoundTAK1+4.2Strong cellular target engagement
(5Z)-7-OxozeaenolTAK1+5.5Very strong cellular target engagement
NG25TAK1+3.8Strong cellular target engagement
Vehicle (DMSO)TAK10No stabilization (baseline)
Phase 3: KINOMEscan® for Broad Selectivity Profiling

To build a comprehensive selectivity profile, the compound must be screened against a large panel of kinases. The KINOMEscan® platform is a competition binding assay that quantitatively measures the interactions between a compound and a large panel of kinases (typically >400).[23][24][25][26] This provides a global view of selectivity and identifies potential off-targets.

Objective: To determine the selectivity of this compound across the human kinome.

Comparative Data Summary (Hypothetical Data):

Compound (at 1 µM)Number of Kinases ScreenedKinases Inhibited >90%Selectivity Score (S10)Primary Target(s)
This compound46820.004TAK1, MAP4K4
(5Z)-7-Oxozeaenol46810.002TAK1[8]
NG2546880.017TAK1, MAP4K2, LYN, SRC, ABL[12]

Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested.

Detailed Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay
  • Reaction Setup : In a 96-well plate, prepare a kinase reaction mixture containing kinase buffer, 10 µM ATP (spiked with γ-³²P-ATP), and the specific protein substrate for TAK1.

  • Compound Addition : Add serial dilutions of the test compounds (from 1 nM to 100 µM) or vehicle (DMSO) to the reaction wells.

  • Initiation and Incubation : Add 20 ng of recombinant TAK1 enzyme to each well to initiate the reaction. Incubate the plate at 30°C for 60 minutes.

  • Termination : Stop the reaction by adding phosphoric acid.

  • Separation : Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated γ-³²P-ATP.

  • Quantification : Measure the incorporated radioactivity on the filter mat using a scintillation counter.

  • Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment : Culture a suitable cell line (e.g., HEK293T) to ~80% confluency. Treat the cells with the test compound (e.g., at 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge : Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.[18]

  • Cell Lysis : Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis : Collect the supernatant (soluble fraction) and analyze the amount of soluble TAK1 protein by Western Blot or ELISA using a specific anti-TAK1 antibody.

  • Data Analysis : Plot the amount of soluble TAK1 against the temperature for both the vehicle and compound-treated samples. The rightward shift in the melting curve for the compound-treated sample represents the thermal stabilization (ΔTagg).

Conclusion

This guide outlines a systematic and robust methodology for assessing the selectivity of the novel compound, this compound. By first validating its activity against a hypothesized target, TAK1, and then expanding the investigation to cellular target engagement and a kinome-wide screen, researchers can build a comprehensive and reliable selectivity profile. The direct comparison with benchmark compounds, (5Z)-7-Oxozeaenol and NG25, provides essential context for classifying the compound as selective, semi-selective, or non-selective. This rigorous, data-driven approach is fundamental to making informed decisions in the progression of a compound through the drug discovery pipeline, ultimately enhancing the potential for developing safe and effective therapeutics.

References

A Comparative Guide to the Reproducibility of Bioassays for Novel Kinase Inhibitors: Focus on (5-Methyl-2-furyl)(pyridin-3-yl)methanol and Alternatives in TAK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility and reliability of bioassays are paramount for the accurate assessment of novel therapeutic compounds. This guide provides a comparative overview of bioassays involving the furan-pyridine scaffold, exemplified by (5-Methyl-2-furyl)(pyridin-3-yl)methanol, a potential inhibitor of Transforming growth factor-β-activated kinase 1 (TAK1). TAK1 is a critical mediator in inflammatory and cell survival pathways, making it a significant target in cancer and inflammatory diseases.[1][2][3] This document details experimental protocols, presents comparative data for known TAK1 inhibitors, and visualizes key biological pathways and experimental workflows to aid in the design and interpretation of reproducible bioassays.

Comparative Efficacy of TAK1 Inhibitors

The inhibitory potential of various compounds against TAK1 is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro kinase assays. Below is a comparison of reported IC50 values for several known TAK1 inhibitors with diverse chemical scaffolds. While specific bioassay data for this compound is not publicly available, its furan-pyridine core suggests it may exhibit similar inhibitory activity.

Compound NameChemical ScaffoldTarget KinaseIC50 (nM)Reference
This compound Furan-PyridineTAK1 (Hypothesized)Data Not Available-
5Z-7-OxozeaenolResorcylic LactoneTAK18[2][4]
TakinibThiophenecarboxamideTAK19.5[4]
NG251H-pyrrolo[2,3-b]pyridineTAK1149[5]
AZ-Tak1ThiophenecarboxamideTAK1-[1]
HS-276Not SpecifiedTAK12.5 (Ki)[4]
TAK1-IN-1ThienopyrimidineTAK159 (Kd)[4]

Note: IC50, Ki, and Kd are different measures of inhibitor potency. The conditions under which these values were determined may vary, highlighting the importance of standardized and reproducible assay protocols.

Experimental Protocols for Assessing TAK1 Inhibition

To ensure the reproducibility of bioassay results, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments used to evaluate the efficacy and mechanism of action of potential TAK1 inhibitors.

In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the enzymatic activity of TAK1 and the inhibitory potential of test compounds by quantifying the amount of ADP produced in the kinase reaction.[6][7][8]

Materials:

  • Recombinant TAK1/TAB1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • 5x Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • Dithiothreitol (DTT)

  • ADP-Glo™ Kinase Assay Kit

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • White, opaque multi-well plates (e.g., 384-well)

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water and adding DTT to a final concentration of 50 µM.[7]

  • Reagent Preparation: Thaw all reagents on ice. Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their desired final concentrations in 1x Kinase Assay Buffer.

  • Reaction Plate Setup:

    • Test Wells: Add 1 µL of the test inhibitor at various concentrations.

    • Positive Control Wells: Add 1 µL of DMSO.

    • Blank (No Enzyme) Wells: Add 1 µL of DMSO.

  • Enzyme Addition: Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells. Add 2 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Reaction Initiation: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[6][8]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6][7]

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.[6][7]

  • Data Acquisition: Record the luminescence signal using a microplate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

Cellular Assay: Western Blot for Phospho-TAK1 Inhibition

This assay determines the ability of a compound to inhibit TAK1 activation within a cellular context by measuring the levels of phosphorylated TAK1 (p-TAK1).[1]

Materials:

  • Relevant cell line (e.g., HeLa, Jeko)

  • Cell culture medium and supplements

  • TNF-α (or other appropriate stimulus)

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-TAK1, anti-total-TAK1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and grow to 70-80% confluency.

    • Pre-treat cells with the test inhibitor or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory cytokine like TNF-α for 15-30 minutes to induce TAK1 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with an appropriate lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies against p-TAK1 and total TAK1.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-TAK1 and total TAK1. A decrease in the p-TAK1/total TAK1 ratio in inhibitor-treated cells compared to the stimulated control indicates successful inhibition.

Visualizing Pathways and Workflows

To facilitate a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TAK1_complex TAK1/TAB1/TAB2 TNFR->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKKs TAK1_complex->MKKs Phosphorylates AZ_Tak1 (5-Methyl-2-furyl) (pyridin-3-yl)methanol (Hypothetical Inhibitor) AZ_Tak1->TAK1_complex Inhibits NFkB NF-κB IKK_complex->NFkB Activates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Promotes JNK_p38 JNK/p38 MKKs->JNK_p38 Activates JNK_p38->Gene_Expression Promotes

Caption: Simplified TAK1 signaling pathway and the inhibitory action of a potential inhibitor.

TAK1_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->reagent_prep plate_setup Set up Reaction Plate (Inhibitor, Enzyme) reagent_prep->plate_setup start_reaction Start Reaction (Add Substrate/ATP) plate_setup->start_reaction incubation Incubate (30°C, 45-60 min) start_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction stop_incubation Incubate (RT, 40 min) stop_reaction->stop_incubation detect_signal Detect Signal (Add Kinase Detection Reagent) stop_incubation->detect_signal detect_incubation Incubate (RT, 30-45 min) detect_signal->detect_incubation read_luminescence Read Luminescence detect_incubation->read_luminescence end End read_luminescence->end

Caption: Experimental workflow for the in vitro TAK1 kinase inhibition assay.

References

Safety Operating Guide

Proper Disposal Procedures for (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical compounds are critical for ensuring personnel safety and environmental compliance. This document provides a comprehensive operational plan for the proper disposal of (5-Methyl-2-furyl)(pyridin-3-yl)methanol (CAS No. 356554-26-2).

Immediate Safety and Hazard Assessment

This compound is classified as a hazardous substance. Based on available Safety Data Sheets (SDS), it is a combustible solid that poses several health risks.[1]

Key Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these hazards, all waste containing this compound, including residual amounts, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used.[2]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to consign it to a licensed hazardous waste disposal company.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.[1][4]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or waste this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[5] This container should be made of a compatible material (e.g., high-density polyethylene) and kept closed except when adding waste.[4]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and leak-proof hazardous waste container for organic solvents. Do not mix with incompatible waste streams.[4]

  • Contaminated PPE: Gloves, disposable lab coats, and other heavily contaminated protective equipment should be placed in a designated hazardous waste bag.[5]

Step 2: Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").[5] Also, include the date of waste accumulation.

Step 3: Storage

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][2]

Step 4: Spill Management

  • In case of a small spill, prevent further spread.[1]

  • Use an inert absorbent material like sand, vermiculite, or a universal binder to soak up the spill.[2][6]

  • Carefully sweep or vacuum the absorbed material and place it into a labeled hazardous waste container.[1]

  • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5]

Data Presentation

The following table summarizes the key identification and hazard information for this compound.

PropertyInformationReference
CAS Number 356554-26-2
Molecular Formula C₁₁H₁₁NO₂
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]
Storage Class 11 - Combustible Solids
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant[1]

Mandatory Visualization

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound assess Assess Waste Type start->assess solid Solid Waste (Pure compound, contaminated labware) assess->solid Solid liquid Liquid Waste (Solutions containing the compound) assess->liquid Liquid ppe Contaminated PPE (Gloves, lab coats) assess->ppe PPE collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_ppe Collect in Labeled Hazardous Waste Bag ppe->collect_ppe storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_ppe->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for (5-Methyl-2-furyl)(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling of (5-Methyl-2-furyl)(pyridin-3-yl)methanol (CAS No. 356554-26-2). Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical in a laboratory setting.

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This selection is based on the potential hazards associated with the compound.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact, which can cause irritation.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesTo protect against splashes and prevent serious eye irritation.[1] A face shield may be worn for additional protection.
Skin and Body Protection Laboratory coat or other suitable protective clothingTo prevent contamination of personal clothing and minimize skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust, fumes, gas, mist, vapors, or spray, which may cause respiratory irritation.[1] An approved respirator may be required for higher-risk activities.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[1] Remove any contaminated clothing immediately and wash it before reuse.[1]

  • General Practices: Avoid direct contact with the skin and eyes.[1] Do not breathe in dust, fumes, or vapors.[1]

First Aid Measures:

  • If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Rinse mouth and seek medical attention.

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[1]

  • Store in a locked-up area.[1]

Disposal:

  • Dispose of the contents and container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_chem Handle this compound inside Fume Hood prep_materials->handle_chem handle_transfer Perform Chemical Transfer/Experiment handle_chem->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Approved Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.